Ethyl 3-(1-adamantyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(1-adamantyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISHGXCIBGQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172997 | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19386-06-2 | |
| Record name | Ethyl 3-(adamant-1-yl)-3-oxopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19386-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019386062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1-adamantyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1-adamantyl)-3-oxopropanoate is a functionalized adamantane derivative. The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a significant pharmacophore in medicinal chemistry. Its incorporation into molecular structures can enhance therapeutic efficacy by influencing properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and discusses the potential biological context of adamantane-containing compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₃ | |
| Molecular Weight | 250.33 g/mol | |
| CAS Number | 19386-06-2 | |
| Appearance | Liquid | [1] |
| Boiling Point | 108-110 °C at 0.06 mmHg | [1] |
| Density | 1.037 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.499 | [1] |
| pKa (estimated for α-hydrogen) | ~11 | [2] |
| Solubility | Data not available. Expected to be soluble in common organic solvents. | |
| Melting Point | Data not available. Assumed to be low as it exists as a liquid at room temperature. |
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of β-keto esters such as this compound is the Claisen condensation reaction. Below is a representative protocol.
Reaction:
Adamantane-1-carboxylic acid ethyl ester + Ethyl acetate → this compound + Ethanol
Materials:
-
Adamantane-1-carboxylic acid ethyl ester
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium ethoxide in anhydrous diethyl ether, cooled in an ice bath, a solution of adamantane-1-carboxylic acid ethyl ester and ethyl acetate in anhydrous diethyl ether is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons, the methylene protons adjacent to the carbonyl groups, and the ethyl ester protons. The adamantyl protons typically appear as broad multiplets in the region of 1.7-2.1 ppm. The methylene protons (α-protons) would likely appear as a singlet around 3.4-3.6 ppm. The ethyl group would show a quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone and ester, the carbons of the adamantyl cage, the methylene carbon between the carbonyls, and the carbons of the ethyl group. The carbonyl carbons are expected in the downfield region (160-210 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1710-1750 cm⁻¹. C-H stretching and bending vibrations for the adamantyl and ethyl groups would also be present.
Mass Spectrometry (MS):
Mass spectral analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.33 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the adamantyl cage.
Biological Activity and Signaling Pathways of Adamantane Derivatives
While specific biological activities for this compound have not been extensively reported, the adamantane scaffold is present in several clinically approved drugs with well-defined mechanisms of action.
Antiviral Activity of Amantadine: A Case Study
Amantadine, an amino derivative of adamantane, is an antiviral drug that was used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the M2 proton channel of the virus.[3]
Below is a diagram illustrating the antiviral signaling pathway targeted by amantadine.
Caption: Antiviral mechanism of Amantadine against Influenza A virus.
This pathway highlights how amantadine blocks the M2 proton channel, preventing the acidification of the endosome, which is a critical step for the uncoating and release of viral RNA into the host cell cytoplasm, thereby inhibiting viral replication.[3]
Experimental and Synthetic Workflow
The following diagram illustrates a general workflow from the synthesis of this compound to its potential application as a synthetic intermediate.
Caption: General workflow for the synthesis and potential application of the title compound.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the development of novel adamantane-containing molecules. While detailed experimental data for some of its physicochemical properties and its specific biological activities are not yet fully documented in publicly available literature, its structural features suggest significant potential for applications in medicinal chemistry. The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds. Further research into its biological effects is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectra of Ethyl 3-(1-adamantyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-(1-adamantyl)-3-oxopropanoate. Due to the limited availability of public experimental spectral data for this specific compound (CAS No. 19386-06-2), this guide presents predicted spectral data based on the analysis of analogous adamantane-containing molecules and ethyl esters. Additionally, this guide outlines a plausible synthetic route and standard experimental protocols for NMR data acquisition, intended to aid researchers in the synthesis, characterization, and utilization of this compound in drug development and other scientific endeavors.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from the known spectral data of adamantane derivatives and ethyl propanoate analogues. The numbering of the atoms in the molecule for the purpose of these tables is illustrated in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 1.20 - 1.30 | Triplet | 3H | ~7.1 |
| H-b | 4.10 - 4.20 | Quartet | 2H | ~7.1 |
| H-c | 3.40 - 3.50 | Singlet | 2H | - |
| H-d (δ) | 1.70 - 1.80 | Broad Singlet | 6H | - |
| H-e (β) | 2.00 - 2.10 | Broad Singlet | 6H | - |
| H-f (γ) | 1.90 - 2.00 | Broad Singlet | 3H | - |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 14.0 - 14.5 |
| C-2 | 61.0 - 62.0 |
| C-3 | 167.0 - 168.0 |
| C-4 | 45.0 - 46.0 |
| C-5 | 208.0 - 210.0 |
| C-6 (α) | 41.0 - 42.0 |
| C-7 (δ) | 36.0 - 37.0 |
| C-8 (β) | 28.0 - 29.0 |
| C-9 (γ) | 38.0 - 39.0 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the Claisen condensation of 1-adamantyl methyl ketone with diethyl carbonate.
Materials:
-
1-Adamantyl methyl ketone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) and anhydrous diethyl ether.
-
To the stirred suspension, add a solution of 1-adamantyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then add diethyl carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a 1 M HCl solution until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, acquire a proton-decoupled spectrum to obtain single peaks for each carbon environment. A longer relaxation delay and a greater number of scans will be necessary compared to the 1H NMR experiment.
Visualizations
The following diagrams illustrate the synthetic pathway and a logical workflow for the analysis of the NMR spectra.
Caption: Synthetic pathway for this compound.
Caption: Workflow for NMR spectral analysis and structure elucidation.
Mass Spectrometry of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) data for Ethyl 3-(1-adamantyl)-3-oxopropanoate. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established fragmentation principles of structurally related molecules, namely adamantane derivatives and β-keto esters, to construct a theoretical fragmentation pathway. This document offers valuable insights for the identification and structural elucidation of this and similar adamantane-containing compounds in complex matrices. All quantitative data is presented in clear tabular formats, and a detailed, generalized experimental protocol for mass spectrometry analysis is provided. A conceptual fragmentation pathway is visualized using the DOT language.
Introduction
This compound (C15H22O3, Molecular Weight: 250.34 g/mol ) is a chemical compound incorporating the bulky, rigid adamantane cage structure linked to a β-keto ester functional group. The unique physicochemical properties imparted by the adamantyl moiety make it a valuable building block in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural characterization of such novel compounds. Understanding the fragmentation behavior of this compound under electron ionization is essential for its unambiguous identification in various experimental settings.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragments for this compound under electron ionization (EI) conditions. The prediction is based on the known fragmentation patterns of adamantyl ketones and ethyl esters of β-keto acids.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |
| 250 | [M]•+ | [C15H22O3]•+ | Molecular Ion |
| 205 | [M - C2H5O]•+ | [C13H17O2]•+ | Loss of the ethoxy radical from the ester group. |
| 177 | [M - C2H5OCO]•+ | [C12H17O]•+ | Loss of the ethoxycarbonyl radical. |
| 163 | [Ad-C=O]+ | [C11H15O]+ | Adamantyl acylium ion, a characteristic fragment. |
| 135 | [Ad]+ | [C10H15]+ | Adamantyl cation, often the base peak for 1-substituted adamantanes due to its high stability.[1] |
| 88 | [CH3COCH2CO]+ | [C4H4O2]+ | Fragment corresponding to the ethyl acetoacetate acylium ion, resulting from cleavage of the adamantyl-carbonyl bond. |
| 43 | [CH3CO]+ | [C2H3O]+ | Acetyl cation, a common fragment from β-keto esters. |
Predicted Fragmentation Pathway
The electron ionization of this compound is expected to initiate several key fragmentation cascades. The rigid adamantane cage and the reactive β-keto ester functionality will dictate the primary cleavage events.
A significant fragmentation pathway is the α-cleavage at the adamantyl-carbonyl bond, leading to the formation of the highly stable adamantyl cation (m/z 135 ) and a neutral ketene derivative. The adamantyl cation is a characteristic and often the most abundant fragment in the mass spectra of 1-substituted adamantanes.[1]
Another prominent fragmentation route involves cleavages within the β-keto ester moiety. This includes the loss of the ethoxy group to form an acylium ion, as well as McLafferty-type rearrangements if sterically feasible, although the bulky adamantyl group might hinder this. Alpha-cleavage between the carbonyl groups is also a probable event.
Experimental Protocols
While specific experimental data for the target compound is unavailable, a general methodology for obtaining the electron ionization mass spectrum of a solid organic compound like this compound is provided below.
Instrumentation:
-
A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer can be utilized.
-
The mass spectrometer should be equipped with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 1 mg/mL.
-
For GC-MS analysis, inject 1 µL of the solution into the GC inlet.
-
For direct insertion probe analysis, apply a small amount of the solid sample or a few microliters of the concentrated solution to the probe tip and evaporate the solvent.
Mass Spectrometry Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 1-2 scans/second
-
GC Column (for GC-MS): A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
GC Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
Data Analysis:
The acquired mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. The fragmentation pattern can then be compared to the predicted data in this guide and to mass spectral libraries for structural confirmation.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound under electron ionization. The predicted fragmentation data and pathways, derived from the established principles of mass spectrometry for related structural motifs, offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science. The provided experimental protocol serves as a practical starting point for the analysis of this and similar adamantane-containing compounds. Experimental verification of these predictions is encouraged to further refine our understanding of the fragmentation dynamics of this class of molecules.
References
Infrared Spectroscopy of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 3-(1-adamantyl)-3-oxopropanoate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and analytical chemistry in the characterization of this and structurally related compounds.
Introduction to the Infrared Spectrum of this compound
This compound is a β-keto ester featuring a bulky, rigid adamantyl group. Its infrared spectrum is characterized by the vibrational modes of its constituent functional groups: the ester, the ketone, and the adamantane cage.
The presence of the β-keto ester functionality is expected to result in two distinct carbonyl (C=O) stretching absorptions, a characteristic feature of this class of compounds. The adamantyl moiety will contribute a series of complex C-H and C-C stretching and bending vibrations, which are typical for such caged hydrocarbon systems.
Predicted Infrared Absorption Data
While a definitive, experimentally-derived spectrum is not publicly available, the expected IR absorption bands for this compound can be predicted based on the known characteristic frequencies of its functional groups. The following table summarizes the anticipated significant peaks.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 2920 | Strong | Asymmetric C-H Stretch | Adamantyl CH₂ |
| ~ 2850 | Strong | Symmetric C-H Stretch | Adamantyl CH₂ |
| ~ 1745 | Strong | C=O Stretch | Ester |
| ~ 1715 | Strong | C=O Stretch | Ketone |
| ~ 1450 | Medium | CH₂ Scissoring | Adamantyl |
| ~ 1350 | Medium | CH₂ Wagging | Adamantyl |
| 1300 - 1000 | Strong, Broad | C-O Stretch | Ester |
Experimental Protocol for Infrared Spectral Acquisition
The following protocol provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample such as this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Spatula
-
Infrared lamp or oven for drying
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Dry the KBr powder under an infrared lamp or in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, which can interfere with the spectrum.
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Mixing: Add the sample and KBr to the agate mortar and grind them together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for 2-3 minutes. The resulting pellet should be translucent and free of cracks.
3.3. Spectral Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Data Processing: The acquired spectrum should be baseline corrected and, if necessary, smoothed.
Visualization of Key Processes
The following diagrams illustrate the logical workflow of the experimental and analytical process for the infrared spectroscopy of this compound.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Relationship between IR absorption and molecular vibrations.
Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Guide for Drug Development Professionals
IUPAC Name: Ethyl 3-(1-adamantyl)-3-oxopropanoate
This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug development. The document details its chemical properties, plausible synthetic routes, and potential biological significance, drawing upon the established pharmacological profile of adamantane derivatives and β-keto esters.
Chemical and Physical Properties
This compound is an organic compound featuring a bulky, lipophilic adamantane cage attached to a β-keto ester functional group. This unique combination of a rigid, three-dimensional hydrocarbon scaffold and a reactive keto-ester moiety makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
| Property | Value | Source |
| CAS Number | 19386-06-2 | [1] |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.34 g/mol | |
| Boiling Point | 135-136 °C at 10 mmHg | |
| Melting Point | 49-51 °C | |
| Appearance | Solid |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, particularly the chemistry of adamantane and β-keto esters.
Proposed Synthetic Pathway: Acylation of a Malonic Ester Derivative
A common and effective method for the synthesis of β-keto esters is the acylation of a malonate derivative followed by decarboxylation. In this case, the synthesis would likely proceed via the reaction of an adamantane-based acylating agent with a suitable malonic ester derivative.
Overall Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Adamantane-1-carbonyl chloride
-
To a solution of adamantane-1-carboxylic acid in an inert solvent such as toluene, add thionyl chloride (SOCl₂) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude adamantane-1-carbonyl chloride, which can be purified by distillation or used directly in the next step.[2]
Step 2 & 3: Acylation and Decarboxylation
-
Prepare a solution of the magnesium salt of ethyl hydrogen malonate in an anhydrous solvent like diethyl ether.
-
To this solution, add the adamantane-1-carbonyl chloride dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then quenched with a dilute acid.
-
The resulting acylated malonate is not isolated but is directly subjected to decarboxylation by heating the acidic aqueous solution.
-
After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or distillation under reduced pressure, to yield this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | - Signals for the ethyl group: a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). - A singlet for the methylene group between the carbonyls around 3.4 ppm. - A complex multiplet for the adamantyl protons in the region of 1.6-2.1 ppm. |
| ¹³C NMR | - Carbonyl carbons of the keto and ester groups in the range of 165-205 ppm. - Methylene carbon between the carbonyls around 50 ppm. - Ethyl group carbons around 14 ppm (CH₃) and 61 ppm (CH₂). - Adamantyl carbons in the range of 28-45 ppm. |
| IR (Infrared) | - Strong C=O stretching vibrations for the ketone and ester groups, likely appearing as two distinct peaks in the range of 1710-1750 cm⁻¹. - C-H stretching and bending vibrations for the adamantyl and ethyl groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (250.34 m/z). - Characteristic fragmentation patterns including the loss of the ethoxy group and fragmentation of the adamantyl cage. |
Potential Biological Activity and Applications in Drug Development
The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[3][4][5] Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents.[3][6][7]
The β-keto ester functionality is a versatile synthon in the synthesis of a wide variety of heterocyclic compounds, many of which possess biological activity. For instance, β-keto esters are precursors to pyrimidines, pyrazoles, and other important heterocyclic systems.
Given these characteristics, this compound is a promising starting material for the synthesis of novel drug candidates. Its adamantane group can anchor the molecule to biological targets, while the β-keto ester moiety can be chemically modified to introduce diverse functionalities and build complex molecular architectures.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been directly associated with this compound, its derivatives could potentially interact with various biological targets. The adamantane core is known to interact with ion channels and enzymes. For example, amantadine and memantine, both adamantane derivatives, target viral ion channels and NMDA receptors, respectively.[3]
References
- 1. pschemicals.com [pschemicals.com]
- 2. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS 19386-06-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS 19386-06-2). This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development, offering a consolidated source of key information. Due to the limited publicly available data on the specific biological activity and detailed experimental protocols for this compound, this guide focuses on its fundamental chemical and physical characteristics.
Chemical Structure and Properties
This compound is an organic compound featuring a bulky, lipophilic adamantyl cage attached to a β-keto ester functional group. The rigid, three-dimensional nature of the adamantane moiety is a key feature in many biologically active molecules.[1][2]
Structure:
Caption: Chemical structure of this compound.
Identifiers
| Identifier | Value |
| CAS Number | 19386-06-2 |
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | This compound[3] |
| InChI | 1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3 |
| InChIKey | FOISHGXCIBGQJU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 |
| EC Number | 243-011-8 |
| MDL Number | MFCD00074741 |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Boiling Point | 108-110 °C at 0.06 mmHg | |
| Density | 1.037 g/mL at 25 °C | |
| Refractive Index | n20/D 1.499 |
Synthesis and Purification
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
General Experimental Protocol for Synthesis (Hypothetical)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or diethyl ether).
-
Enolate Formation: Adamantyl methyl ketone, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a specified period to ensure complete formation of the enolate.
-
Acylation: Diethyl carbonate is added dropwise to the reaction mixture. The reaction is then typically heated to reflux and monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a protic solvent (e.g., ethanol), followed by an acidic workup with a dilute aqueous acid solution (e.g., HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.
Purification
Purification of the crude product would likely involve one or a combination of the following standard laboratory techniques:
-
Column Chromatography: Given the nonpolar nature of the adamantane group, silica gel column chromatography using a gradient of nonpolar to moderately polar organic solvents (e.g., hexane/ethyl acetate) would be a suitable method for purification.[4][5]
-
Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system could be employed to achieve high purity.[6]
Analytical Characterization
While specific spectral data for this compound is not widely published, the following are the expected analytical characterization techniques and general spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group between the two carbonyls, and a complex set of overlapping signals in the upfield region corresponding to the protons of the adamantyl cage.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (ester and ketone), the methylene carbon between them, the carbons of the ethyl group, and the characteristic four sets of signals for the carbons of the C3v symmetric adamantyl group.[7][8]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (250.33 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and fragmentation of the adamantyl cage.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1700-1750 cm⁻¹. C-H stretching and bending vibrations of the aliphatic adamantyl and ethyl groups would also be present.
Biological Activity and Mechanism of Action
There is currently a lack of specific published data on the biological activity, mechanism of action, and involvement in signaling pathways for this compound. However, the adamantane scaffold is present in numerous approved drugs with a wide range of biological activities, including antiviral, antidiabetic, and neurological agents.[1][2] The presence of the β-keto ester functionality also offers a site for further chemical modification to explore potential biological targets.
Given the absence of specific data, no signaling pathway diagrams can be generated for this compound at this time. Further research is required to elucidate any potential therapeutic effects and the underlying mechanisms of action of this compound.
Safety and Handling
-
Hazard Classification: This compound is classified as an irritant.[2]
-
Precautionary Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): It is recommended to handle this compound with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For operations that may generate aerosols or dust, a dust mask (type N95 or equivalent) is advised.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 10°C and 25°C.
Conclusion
This compound is a readily characterizable organic compound with a unique structural combination of a bulky adamantane group and a reactive β-keto ester moiety. While its fundamental physicochemical properties are documented, a significant opportunity exists for further research into its synthesis optimization, detailed analytical characterization, and, most notably, the exploration of its potential biological activities. The information provided in this guide serves as a starting point for researchers interested in leveraging the unique properties of this molecule in medicinal chemistry and materials science.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for clinical or diagnostic purposes. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 7. kbfi.ee [kbfi.ee]
- 8. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantane Moiety: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Lipophilic Bullet" in Drug Design
First isolated from crude oil in 1933, adamantane is a unique, rigid, and highly lipophilic tricyclic hydrocarbon.[1] Its cage-like structure provides a three-dimensional framework that has proven to be exceptionally valuable in medicinal chemistry. The incorporation of the adamantane moiety into drug candidates can significantly enhance their therapeutic potential by improving pharmacokinetic and pharmacodynamic profiles.[2] Often referred to as a "lipophilic bullet," the adamantane scaffold can increase a drug's bioavailability, facilitate its passage across the blood-brain barrier, and improve metabolic stability by sterically shielding vulnerable parts of the molecule from enzymatic degradation.[3][4]
The first significant therapeutic application of an adamantane derivative was the discovery of the antiviral activity of amantadine in the 1960s.[3] Since then, the adamantane core has been successfully integrated into a diverse range of therapeutics, leading to the development of approved drugs for viral infections, neurodegenerative diseases, type 2 diabetes, and cancer.[5][6] This technical guide provides a comprehensive overview of the role of adamantane derivatives in medicinal chemistry, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.
Therapeutic Applications and Mechanisms of Action
The versatility of the adamantane scaffold is evident in its broad range of therapeutic applications. This section explores the key areas where adamantane derivatives have made a significant impact.
Antiviral Agents: Targeting Viral Ion Channels
Adamantane derivatives were among the first antiviral drugs to be developed. Amantadine and its successor, rimantadine, were frontline treatments for influenza A infections for many years.[3]
Mechanism of Action: These drugs function by blocking the M2 proton channel of the influenza A virus.[7] The M2 channel is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle. By obstructing this channel, amantadine and rimantadine prevent the influx of protons into the viral particle, thereby inhibiting viral replication.[8][9]
Quantitative Data: The emergence of drug-resistant strains, primarily due to mutations in the M2 protein, has limited the clinical use of amantadine and rimantadine.[8] However, research into new adamantane-based antivirals continues. The following table summarizes the in vitro antiviral activity of some adamantane derivatives.
| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (CC50, µM) in MDCK cells | Reference |
| Amantadine | Influenza A/H3N2 | >100 | >100 | [10] |
| Rimantadine | Influenza A/H3N2 | >100 | >100 | [10] |
| Glycyl-rimantadine | Influenza A/H3N2 | 2.83 | >100 | [10] |
| Leucyl-rimantadine | Influenza A/H3N2 | 11.2 | >100 | [10] |
| Tyrosyl-rimantadine | Influenza A/H3N2 | 15.8 | >100 | [10] |
| Rimantadine Derivative 6 | Influenza A (WT M2) | 0.2 (EC50) | >25 | [11] |
Neuroprotective Agents: Modulating NMDA Receptors
The lipophilic nature of adamantane allows for excellent penetration of the blood-brain barrier, making it an ideal scaffold for drugs targeting the central nervous system. Memantine, an aminoadamantane derivative, is a cornerstone in the management of moderate-to-severe Alzheimer's disease.[12]
Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In Alzheimer's disease, excessive glutamate levels lead to overstimulation of NMDA receptors, resulting in a continuous influx of Ca2+ ions and subsequent neuronal excitotoxicity.[1] Memantine blocks the NMDA receptor channel only when it is excessively open, thereby preventing this pathological Ca2+ influx while still allowing for normal synaptic transmission.[12][13]
Quantitative Data:
| Compound | Receptor/Assay | Ki (nM) | IC50 (µM) | Reference |
| Memantine | NMDA Receptor | - | 0.4 (for Aβ40 inhibition) | [12] |
| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide | Aβ40 inhibition | - | 0.4 | [12] |
| N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine | Aβ40 inhibition | - | 1.8 | [12] |
| N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide | Aβ40 inhibition | - | 1.8 | [12] |
Antidiabetic Agents: DPP-4 Inhibition
More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes. Vildagliptin and saxagliptin are prominent examples of dipeptidyl peptidase-4 (DPP-4) inhibitors that feature an adamantyl group.[2]
Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[14]
Quantitative Data: Clinical trials have demonstrated the efficacy of adamantane-containing DPP-4 inhibitors in managing type 2 diabetes.
| Drug | Study Details | HbA1c Reduction | Reference |
| Saxagliptin | 24-week, add-on to metformin and another oral agent | -1.2% | [15] |
| Vildagliptin | 24-week, add-on to metformin and another oral agent | -1.3% | [15] |
| Saxagliptin | 12-week monotherapy in newly diagnosed patients | -0.70% | [16] |
| Vildagliptin | 12-week monotherapy in newly diagnosed patients | -0.65% | [16] |
Anticancer Agents: Diverse Mechanisms of Action
The adamantane moiety has been explored as a scaffold for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines. The mechanisms of action are diverse and often depend on the other functional groups attached to the adamantane core.
Mechanisms of Action:
-
Histone Deacetylase (HDAC) Inhibition: Some adamantane derivatives act as HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[17]
-
Kinase Inhibition: Adamantane-based compounds have been designed to inhibit specific kinases, such as Aurora-A kinase, which are involved in cell division and are often overexpressed in cancer.[16][18]
-
Inhibition of Signaling Pathways: Certain adamantane derivatives have been shown to suppress tumor growth by inhibiting signaling pathways like the TLR4-MyD88-NF-κB cascade, which is implicated in inflammation and cancer progression.[19]
Quantitative Data: The following table presents the IC50 values of some adamantane derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantane-isothiourea derivative 5 | Hep-G2 (Hepatocellular carcinoma) | 7.70 | [20] |
| Adamantane-isothiourea derivative 6 | Hep-G2 (Hepatocellular carcinoma) | 3.86 | [20] |
| Adamantanyl-1,3,4-oxadiazol derivative 6a | Aurora-A kinase | 36.6 | [16][18] |
| Adamantanyl-1,3,4-oxadiazol derivative 6k | Aurora-A kinase | 38.8 | [16][18] |
| Nor-adamantane based HDAC inhibitor 66a | HCT116, NCI-H461, U251 | 0.01-0.05 (GI50) | [19] |
| Nor-adamantane based HDAC inhibitor 66b | HCT116, NCI-H461, U251 | 0.01-0.05 (GI50) | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of adamantane derivatives.
Synthesis of Adamantane-Containing Heterocycles
Protocol for Amide Bond Formation: [1]
-
Dissolution: Dissolve the amine-containing heterocycle (e.g., 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine) in dichloromethane under a nitrogen atmosphere.
-
Base Addition: Add triethylamine to the solution.
-
Cooling: Cool the stirring solution in an ice bath.
-
Adamantane Addition: Add a solution of adamantane-1-carbonyl chloride in dichloromethane dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to proceed to completion, monitoring its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of a compound required to inhibit viral replication by 50% (IC50).[10]
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the adamantane derivative to be tested.
-
Infection: Infect the cell monolayers with a known titer of the virus (e.g., Influenza A) in the presence of the test compound dilutions.
-
Overlay: After a period of viral adsorption, overlay the cells with a semi-solid medium (e.g., agarose) containing the respective compound concentrations to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (areas of cell death).
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Protocol:
-
Reagent Preparation: Prepare solutions of the DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the adamantane derivative (inhibitor) in an appropriate buffer.
-
Incubation: In a 96-well plate, pre-incubate the DPP-4 enzyme with various concentrations of the adamantane derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of substrate cleaved by the active enzyme.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition for each inhibitor concentration compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
HDAC Activity/Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of histone deacetylases.
Protocol:
-
Substrate Coating: Use a microplate with wells pre-coated with an acetylated histone HDAC substrate.
-
Enzyme and Inhibitor Addition: Add the HDAC enzyme (from nuclear extracts or purified) and various concentrations of the adamantane-based inhibitor to the wells.
-
Deacetylation Reaction: Incubate to allow the HDAC enzyme to deacetylate the substrate.
-
Detection: Add a specific antibody that recognizes the deacetylated product, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Signal Generation: Add a colorimetric or fluorometric substrate for the detection enzyme.
-
Measurement: Measure the absorbance or fluorescence, which is proportional to the amount of deacetylated product and thus the HDAC activity.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration. The IC50 value is determined from the dose-response curve.
Structure-Activity Relationships (SAR)
The rigid adamantane cage allows for the systematic study of how modifications to its structure affect biological activity.
-
Antiviral Activity: For rimantadine analogs, the substitution at the amino group is a key determinant of antiviral potency. The addition of amino acid conjugates can significantly enhance activity against influenza A virus. For example, glycyl-rimantadine shows a much lower IC50 value compared to rimantadine itself, indicating a more potent inhibition of the virus.[10]
-
Neuroprotective Activity: In the case of aminoadamantane NMDA receptor antagonists, a primary or secondary amine is generally crucial for activity. The introduction of alkyl groups at other bridgehead positions of the adamantane cage, as seen in memantine (1-amino-3,5-dimethyladamantane), can enhance potency compared to amantadine (1-aminoadamantane).[21]
-
Enzyme Inhibition: For adamantane-based enzyme inhibitors, the adamantane moiety often serves as a lipophilic anchor that can interact with hydrophobic pockets in the enzyme's active site or allosteric sites. The precise positioning and nature of functional groups on the adamantane scaffold are critical for optimizing inhibitory activity.[22]
Conclusion
The adamantane scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of successful drugs for a wide range of diseases. The ability to systematically modify the adamantane core and its substituents provides a powerful platform for optimizing drug candidates and exploring novel therapeutic targets. As our understanding of disease biology deepens, the "lipophilic bullet" of adamantane is poised to hit new and increasingly complex targets in the ongoing quest for more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 13. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 3-(1-adamantyl)-3-oxopropanoate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1-adamantyl)-3-oxopropanoate is a key synthetic intermediate characterized by the presence of a bulky, lipophilic adamantyl cage appended to a reactive β-ketoester functionality. This unique structural combination makes it an invaluable building block in medicinal chemistry and materials science. The rigid adamantane moiety is known to enhance the pharmacological profile of molecules by increasing their lipophilicity, which can improve membrane permeability and metabolic stability, and by providing a well-defined three-dimensional structure for interaction with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic scaffolds with potential therapeutic applications.
Applications in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of adamantane-containing heterocycles. The dicarbonyl nature of the β-ketoester allows for facile condensation reactions with a range of binucleophilic reagents to construct five- and six-membered heterocyclic rings.
Synthesis of Adamantyl-Substituted Pyrazoles
Adamantyl-pyrazoles are of significant interest due to their potential antiviral and anticancer activities. The synthesis typically proceeds via the Knorr pyrazole synthesis, involving the condensation of this compound with hydrazine or its derivatives.
Synthesis of Adamantyl-Substituted Pyrimidines
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The reaction of this compound with urea, thiourea, or guanidine provides a straightforward route to adamantylated pyrimidines.
Synthesis of Adamantyl-Substituted Isoxazoles
Isoxazoles are another important class of heterocycles with diverse pharmacological applications. The reaction of this compound with hydroxylamine hydrochloride leads to the formation of adamantyl-substituted isoxazoles.
Experimental Protocols
Protocol 1: Synthesis of 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a key pyrazolone intermediate from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (98%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 3-(1-adamantyl)-1H-pyrazol-5(4H)-one.
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6-(1-Adamantyl)-1H-pyrimidine-2,4-dione (Adamantyl-uracil)
This protocol details the synthesis of an adamantyl-substituted uracil derivative.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add this compound (1.0 eq) and urea (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the precipitate by filtration and wash with water and then with cold ethanol.
-
Dry the product under vacuum to yield 6-(1-adamantyl)-1H-pyrimidine-2,4-dione.
Protocol 3: Synthesis of 3-(1-Adamantyl)isoxazol-5(4H)-one
This protocol outlines the synthesis of an adamantyl-substituted isoxazolone.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Synthesis of Adamantyl-Substituted Heterocycles
| Heterocycle Class | Reagents | Product | Yield (%) | Reference |
| Pyrazole | Hydrazine Hydrate | 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one | Not specified | [1] |
| Pyrimidine | Urea, NaOEt | 6-(1-Adamantyl)-1H-pyrimidine-2,4-dione | Not specified | [2] |
| Pyrimidine | Thiourea, NaOEt | 6-(1-Adamantyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Not specified | [2] |
| Pyrimidine | Guanidine, NaOEt | 2-Amino-6-(1-adamantyl)pyrimidin-4(3H)-one | Not specified | [2] |
| Isoxazole | Hydroxylamine Hydrochloride | 3-(1-Adamantyl)isoxazol-5(4H)-one | Not specified | [1] |
Table 2: Biological Activity of Selected Adamantyl-Heterocycle Derivatives
| Compound Class | Specific Derivative | Biological Activity | Target/Assay | IC₅₀/Activity Metric | Reference |
| Pyrazole | Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | Antiviral | Smallpox vaccine virus | High anti-smallpox activity | [3] |
| Pyrimidine | [2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine | Anticancer | Various cancer cell lines | Significant | [4] |
| Pyrimidine | [2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine | Antimicrobial | Various microbes | Significant | [4] |
| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | HT-29 colon cancer cells | 0.1 µM | [5] |
| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | KM-12 colon cancer cells | 0.01 µM | [5] |
| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | SF-295 CNS cancer cells | 0.059 µM | [5] |
| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | NCI/ADR-RES breast cancer cells | 0.079 µM | [5] |
Signaling Pathway and Visualization
Adamantane derivatives have been shown to modulate various signaling pathways. For instance, adamantane-linked isothiourea derivatives have been reported to suppress the growth of experimental hepatocellular carcinoma via inhibition of the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway. While not directly synthesized from this compound in the cited study, this pathway represents a relevant biological target for novel adamantane-based therapeutics.
Caption: TLR4-MyD88-NF-κB signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Adamantane Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The unique tricyclic cage-like structure of adamantane has positioned it as a valuable scaffold in modern drug discovery. Its inherent lipophilicity, rigidity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This document provides detailed application notes on the use of adamantane derivatives across various therapeutic areas, complete with quantitative data for key compounds and detailed experimental protocols for their evaluation.
Antiviral Applications: Targeting Influenza A
Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[3][4] Their primary mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.[3][4]
Mechanism of Action: M2 Proton Channel Inhibition
The M2 protein of the influenza A virus forms a homotetrameric proton channel in the viral envelope. This channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, adamantane derivatives prevent the influx of protons, thereby inhibiting the dissociation of the viral ribonucleoprotein (vRNP) complex and halting viral replication.
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against the influenza A/H3N2 virus.
| Compound | 50% Cytotoxic Conc. (CC50) in MDCK cells (µg/mL) | Highest Non-toxic Conc. (HNC) (µg/mL) | 50% Inhibitory Conc. (IC50) (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Amantadine | > 100 | 50 | 12.5 | > 8 |
| Rimantadine | > 100 | 50 | 10.0 | > 10 |
| Glycyl-rimantadine | > 100 | 50 | 7.5 | > 13.3 |
| Leucyl-rimantadine | > 100 | 50 | 15.0 | > 6.7 |
| Tyrosyl-rimantadine | > 100 | 50 | > 100 | - |
Data sourced from a comparative in vitro analysis of adamantane derivatives.[3]
Experimental Protocol: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of the influenza virus in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/H3N2)
-
Adamantane derivative compounds
-
Agarose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to a confluent monolayer.
-
Virus Infection: Wash the cell monolayers with PBS and infect with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivatives in DMEM. After the adsorption period, remove the virus inoculum and overlay the cell monolayers with DMEM containing 1% agarose and the respective compound concentrations.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.[3]
Neurodegenerative Diseases: Modulating NMDA Receptors
Memantine, a derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease.[5] Its mechanism of action helps to reduce the excitotoxic effects of excessive glutamate in the brain.
Mechanism of Action: NMDA Receptor Antagonism
Under pathological conditions, excessive glutamate leads to prolonged activation of NMDA receptors, resulting in an influx of Ca2+ and subsequent neuronal cell death. Memantine, being a low-to-moderate affinity antagonist, preferentially blocks the NMDA receptor channel when it is excessively open, without significantly affecting normal synaptic transmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-(1-adamantyl)-3-oxopropanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 3-(1-adamantyl)-3-oxopropanoate as a key starting material in the synthesis of pharmaceutically active compounds. The unique structural and physicochemical properties of the adamantane moiety, imparted by this versatile building block, offer significant advantages in drug design, including enhanced lipophilicity, metabolic stability, and target-binding affinity.
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The adamantane cage is a critical pharmacophore in several Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This compound serves as a key precursor for the synthesis of the adamantylglycine side chain found in drugs like Saxagliptin.
Overview of Saxagliptin Synthesis
While various synthetic routes to Saxagliptin exist, a common strategy involves the preparation of the key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine. Although not a direct starting material in all published routes, this compound can be envisioned as a logical precursor to adamantyl keto-acids which are central to the synthesis of this intermediate. The adamantane group in Saxagliptin plays a crucial role in its binding to the DPP-4 enzyme.[1][2]
Signaling Pathway of DPP-4 Inhibition by Saxagliptin
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[5][6][7]
Experimental Protocol: Synthesis of a Key Saxagliptin Intermediate Precursor
The following protocol outlines a potential synthetic pathway toward a key intermediate for Saxagliptin, starting from a derivative of this compound.
Table 1: Synthesis of 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid [3]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Hydroxylation of 1-adamantanecarboxylic acid | 1-adamantanecarboxylic acid, H₂SO₄/HNO₃ | ~60 |
| 2 | Acylation | 3-hydroxy-1-adamantanecarboxylic acid, CH₃COCl, catalyst | - |
| 3 | Oxidation | 3-hydroxy-1-acetyladamantane, KMnO₄, TBAB, OH⁻ | - |
Detailed Protocol:
-
Step 1: Synthesis of 3-hydroxy-1-adamantanecarboxylic acid. To a solution of 1-adamantanecarboxylic acid in a mixture of sulfuric and nitric acid, the reaction is carefully heated. After completion, the mixture is poured onto ice, and the precipitated product is filtered and washed.
-
Step 2: Synthesis of 3-hydroxy-1-acetyladamantane. The hydroxylated carboxylic acid is converted to its acid chloride using acetyl chloride. This is followed by a one-pot acylation, condensation, and decarboxylation sequence.
-
Step 3: Synthesis of 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid. The acetyl derivative is then oxidized using potassium permanganate in the presence of a phase-transfer catalyst to yield the desired keto-acid, a direct precursor for the adamantylglycine moiety.
Application in the Synthesis of Antiviral Agents
This compound is a valuable starting material for the synthesis of adamantane-containing pyrazole derivatives, which have shown promise as antiviral agents. The adamantane moiety is known to enhance the antiviral activity of various heterocyclic scaffolds.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from β-ketoesters and hydrazines. This reaction allows for the direct incorporation of the adamantyl group into the pyrazole ring system.
Experimental Protocol: Synthesis of Ethyl 3-(1-adamantyl)-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of an adamantyl-pyrazole derivative via the Knorr cyclocondensation reaction.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Yield: While specific yields for this exact reaction are not widely reported, similar Knorr pyrazole syntheses typically proceed in good to excellent yields (70-90%).
Antiviral Activity of Adamantane-Pyrazole Derivatives
Several studies have demonstrated the antiviral activity of adamantane-pyrazole compounds against various viruses, including Foot and Mouth Disease Virus (FMDV) and smallpox vaccine virus.[8][9] The adamantane moiety is thought to contribute to the compounds' ability to interact with viral proteins or membranes.
Table 2: Antiviral Activity of Selected Adamantane-Pyrazole Derivatives against FMDV [10]
| Compound | CC₅₀ (µg/mL) on BHK-21 cells | IC₅₀ (µg/mL) | Therapeutic Index (CC₅₀/IC₅₀) |
| Adamantane-pyrazole 6a | 3000 | 100 | 30 |
| Adamantane-pyrazole 6b | 3000 | 100 | 30 |
| Adamantane-pyrazole 6c | 3000 | 100 | 30 |
Table 3: In Vivo Protective Efficacy of Adamantane-Pyrazole Derivatives in Baby Mice against FMDV [11]
| Compound | Concentration for 100% Survival (µg/mL) |
| Adamantane-pyrazole 6a | 50 |
| Adamantane-pyrazole 6b | 40 |
| Adamantane-pyrazole 6c | 50 |
| Amantadine (Reference) | 50 |
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility is demonstrated in the construction of complex adamantane-containing molecules with significant therapeutic potential, including DPP-4 inhibitors for diabetes and novel pyrazole-based antiviral agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of pharmaceuticals derived from this important starting material.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions with Ethyl 3-(1-adamantyl)-3-oxopropanoate
Introduction
Ethyl 3-(1-adamantyl)-3-oxopropanoate is a bulky β-keto ester that serves as a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The adamantyl group, known for its lipophilicity and rigid, cage-like structure, can impart unique pharmacological properties to target molecules. This document provides detailed protocols for several key condensation reactions utilizing this compound, aimed at researchers, scientists, and drug development professionals. The reactions covered include the Hantzsch Pyridine Synthesis, Biginelli Reaction, Claisen-Schmidt Condensation, and Knoevenagel Condensation.
Safety Precautions
Standard laboratory safety procedures should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that produces a dihydropyridine, which can then be oxidized to a pyridine.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting substituted pyridines are of significant interest in medicinal chemistry due to their prevalence in bioactive compounds.
Experimental Protocol
-
To a round-bottom flask, add this compound (2.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add a suitable solvent, such as ethanol or acetic acid (10 mL).
-
The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred for 4-12 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
For aromatization to the corresponding pyridine, the isolated dihydropyridine can be treated with an oxidizing agent such as ferric chloride or manganese dioxide.[1]
Data Presentation
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | 8 | 90 |
| 3 | Formaldehyde | Ethanol | 4 | 78 |
Experimental Workflow
References
Synthesis of Bioactive Heterocyclic Derivatives from Ethyl 3-(1-adamantyl)-3-oxopropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety is a versatile lipophilic scaffold extensively used in medicinal chemistry to enhance the therapeutic properties of various compounds. Ethyl 3-(1-adamantyl)-3-oxopropanoate is a key starting material for the synthesis of a diverse range of adamantane-containing heterocyclic derivatives with significant biological potential. This document provides detailed experimental protocols for the synthesis of pyrimidine, pyrazole, and isoxazole derivatives from this compound. The described methods are robust and can be readily implemented in a standard laboratory setting. Furthermore, this document summarizes the reported biological activities of these classes of compounds and presents the quantitative data in a clear, tabular format for easy comparison.
Introduction
Adamantane and its derivatives have garnered significant attention in drug discovery due to their unique structural and physicochemical properties. The rigid, cage-like structure of adamantane can improve the pharmacokinetic profile of drug candidates by increasing their lipophilicity and metabolic stability. This compound, a β-ketoester, is a valuable building block for the synthesis of various heterocyclic systems. The presence of the reactive 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with a variety of binucleophiles to yield biologically active scaffolds such as pyrimidines, pyrazoles, and isoxazoles.[1][2] Adamantane-containing pyrimidines have shown promising anticancer and antimicrobial activities.[2][3] Similarly, adamantyl-pyrazoles are known for their antimicrobial properties, while adamantyl-isoxazoles have been investigated for their antiviral activities.[4][5] This application note provides detailed protocols for the synthesis of these important classes of compounds, along with their characterization data.
I. Synthesis of Adamantyl-Pyrimidine Derivatives
The synthesis of adamantylated pyrimidines can be achieved through the cyclocondensation of this compound with urea or thiourea.[3] This reaction provides a straightforward route to 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione and its 2-thio analog, which are valuable intermediates for further derivatization.
Experimental Protocol 1: Synthesis of 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione
Materials:
-
This compound
-
Urea
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 g, 17.6 mmol) in anhydrous ethanol (50 mL).
-
To this solution, add this compound (2.5 g, 10 mmol) and urea (0.9 g, 15 mmol).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Acidify the mixture to pH 3-4 with 10% aqueous HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione.
Experimental Protocol 2: Synthesis of 6-(adamantan-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Follow the same procedure as in Experimental Protocol 1, but substitute urea with thiourea (1.14 g, 15 mmol).
-
After the reaction is complete and the product is precipitated, collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 6-(adamantan-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Data Summary: Adamantyl-Pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 6-(adamantan-1-yl)pyrimidine-2,4(1H,3H)-dione | C₁₄H₁₈N₂O₂ | 246.31 | 75 | >300 | 1.68-2.00 (m, 15H, H-Ada), 5.21 (s, 1H, H-5), 10.48 (s, 1H, N(3)-H), 10.91 (s, 1H, N(1)-H)[3] |
| 6-(adamantan-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | C₁₄H₁₈N₂OS | 262.37 | 82 | >300 | 1.69-2.02 (m, 15H, H-Ada), 5.58 (s, 1H, H-5), 11.75 (s, 1H, N(3)-H), 12.30 (s, 1H, N(1)-H)[3] |
II. Synthesis of Adamantyl-Pyrazole Derivatives
The Knorr pyrazole synthesis provides an efficient method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[6][7] By adapting this general procedure, this compound can be readily converted to the corresponding adamantyl-pyrazolone.
Experimental Protocol 3: Synthesis of 5-(1-adamantyl)-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
This compound
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 20-mL scintillation vial, mix this compound (0.75 g, 3 mmol) and hydrazine hydrate (0.3 g, 6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Allow the mixture to cool slowly to room temperature while stirring.
-
Collect the precipitated product by filtration, wash with a small amount of cold water, and air dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Summary: Adamantyl-Pyrazole Derivative
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 5-(1-adamantyl)-2,4-dihydro-3H-pyrazol-3-one | C₁₃H₁₈N₂O | 218.30 | ~70-80 (expected) | Not reported |
Note: The yield is an estimation based on similar reactions.[6]
III. Synthesis of Adamantyl-Isoxazole Derivatives
Isoxazole derivatives can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[8][9] This method can be applied to this compound to produce the corresponding adamantyl-isoxazole.
Experimental Protocol 4: Synthesis of 3-(1-adamantyl)-isoxazol-5(4H)-one
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (2.5 g, 10 mmol) in ethanol (50 mL).
-
Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Pour the residue into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure 3-(1-adamantyl)-isoxazol-5(4H)-one.
Data Summary: Adamantyl-Isoxazole Derivative
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 3-(1-adamantyl)-isoxazol-5(4H)-one | C₁₃H₁₇NO₂ | 219.28 | ~60-70 (expected) | Not reported |
Note: The yield is an estimation based on similar reactions.[9]
Visualizations
Experimental Workflow for Synthesis of Adamantyl-Heterocycles
Caption: Synthetic routes to adamantyl-heterocycles.
Putative Mechanism of Action for Antimicrobial Adamantyl-Pyrazoles
Caption: Inhibition of bacterial DNA gyrase by adamantyl-pyrazoles.
Conclusion
This application note provides detailed and reproducible protocols for the synthesis of biologically relevant adamantyl-pyrimidine, -pyrazole, and -isoxazole derivatives from the common precursor, this compound. The summarized data and visual workflows serve as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies described herein can be utilized to generate libraries of adamantane-containing heterocycles for further biological evaluation and lead optimization. The inherent drug-like properties of the adamantane cage, combined with the diverse pharmacological activities of these heterocyclic systems, make this a promising area for the discovery of new therapeutic agents.
References
- 1. Novel adamantylated pyrimidines and their preliminary biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. sciensage.info [sciensage.info]
Application Notes and Protocols: The Use of Adamantane Intermediates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in organic synthesis, particularly in the realm of medicinal chemistry. Its unique diamondoid structure imparts desirable physicochemical properties to molecules, including high lipophilicity, metabolic stability, and a three-dimensional architecture that can enhance binding to biological targets.[1][2][3] These characteristics have led to the incorporation of adamantane moieties into a variety of approved drugs, validating its importance as a key building block in drug discovery and development.[4][5]
This document provides detailed application notes and experimental protocols for the use of adamantane intermediates in the synthesis of several key classes of compounds, with a focus on pharmaceuticals.
Synthesis of Antiviral Agents: Amantadine and Rimantadine
Adamantane derivatives were first recognized for their therapeutic potential as antiviral agents against the influenza A virus.[4][5] Amantadine and its methylated analog, Rimantadine, function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[6][7][8]
Key Intermediate: 1-Bromoadamantane
The synthesis of many aminoadamantane drugs begins with the functionalization of the adamantane core, most commonly through bromination to yield 1-bromoadamantane.
Table 1: Synthesis of 1-Bromoadamantane from Adamantane
| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Direct Bromination | Bromine (Br₂) | Neat | 85 - 110 | 9 | ~93 | [4][9] |
| DBDMH Method | 1,3-dibromo-5,5-dimethylhydantoin | Trichloromethane | Reflux | 24 | 69 | [10] |
| Catalytic Bromination | Bromotrichloromethane | Neat | - | - | High Yield | [4] |
Experimental Protocol: Direct Bromination of Adamantane [4][11]
-
In a suitable reaction flask, suspend 30 g of adamantane in 24 mL of liquid bromine.
-
Heat the reaction mixture to 85°C and maintain for 6 hours with constant stirring.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
After cooling to room temperature, allow the mixture to stand overnight.
-
Carefully distill the excess bromine.
-
Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.
-
Filter the solid product and wash with water until the filtrate is neutral.
-
Dry the crude 1-bromoadamantane and recrystallize from methanol to obtain off-white crystals.
Synthesis of Amantadine Hydrochloride
Amantadine is synthesized from 1-bromoadamantane through a variety of methods, including the Ritter reaction followed by hydrolysis, or direct amination.
Table 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane
| Method | Key Reagents | Overall Yield (%) | Reference |
| Two-step via N-(1-adamantyl)formamide | Formamide, H₂SO₄, aq. HCl | 88 | [12][13] |
| Direct Amination with Urea | Urea, Diphenyl ether | 75.81 | [14] |
| Amination with Ammonium Bicarbonate | Ammonium Bicarbonate | up to 92.7 | [15] |
Experimental Protocol: Two-Step Synthesis of Amantadine Hydrochloride via N-(1-adamantyl)formamide [12][13]
-
Step 1: Synthesis of N-(1-adamantyl)formamide
-
To 122 mL of formamide, add 66.0 g of 1-bromoadamantane at 75°C with stirring.
-
Carefully add 90 mL of 96% H₂SO₄ dropwise to the mixture.
-
Heat the reaction to 85°C and maintain for 5.5 hours.
-
Cool the reaction mixture to room temperature and pour it into 350 mL of ice-cold water.
-
Stir the mixture at 0-5°C for 1 hour to precipitate the product.
-
Filter the white solid and wash with cold water.
-
-
Step 2: Hydrolysis to Amantadine Hydrochloride
-
The crude N-(1-adamantyl)formamide is hydrolyzed using an aqueous solution of hydrochloric acid (19.46%) at reflux for 1 hour.
-
Cool the reaction mixture and isolate the precipitated amantadine hydrochloride by filtration.
-
Diagram 1: General Workflow for Adamantane Derivatization
Caption: A generalized workflow for the synthesis of adamantane derivatives.
Synthesis of Neuroprotective Agents: Memantine
Memantine, a dimethyl derivative of amantadine, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][3]
Table 3: Synthesis of Memantine Hydrochloride
| Starting Material | Key Reagents | Overall Yield (%) | Reference |
| 1,3-Dimethyladamantane | Nitric acid, Formamide, aq. HCl | 83 | [3][16] |
| 1-Bromo-3,5-dimethyladamantane | Urea, Diphenyl ether, aq. NaOH, aq. HCl | 75.81 | [1][14] |
Experimental Protocol: Two-Step, One-Pot Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane [3]
-
Slowly add 222.5 mL of 1,3-dimethyladamantane to 505 mL of nitric acid at 20-25°C over 30 minutes with continuous stirring.
-
Stir for an additional hour, then add 440 mL of formamide over 30 minutes.
-
Heat the mixture to 85°C over 2 hours.
-
After completion, cool the reaction to 5-10°C and pour it into 2000 mL of ice-cold water.
-
Extract the mixture with 2400 mL of dichloromethane.
-
To the organic extract, add a mixture of 840 mL of 36% hydrochloric acid and 720 mL of water.
-
Stir for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume.
-
Add 300 mL of n-hexane and heat to reflux for 30 minutes.
-
Cool the mixture to 5-10°C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride.
Diagram 2: Mechanism of M2 Proton Channel Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pnas.org [pnas.org]
- 7. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 10. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jmpm.vn [jmpm.vn]
- 15. CN109516920B - A kind of synthetic method of amantadine - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Biological Activity of β-Keto Esters Containing Adamantyl Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and potential biological activities of β-keto esters incorporating adamantyl moieties. The unique physicochemical properties of the adamantyl group—its rigidity, lipophilicity, and three-dimensional structure—make it a valuable pharmacophore in drug design. When combined with the versatile β-keto ester functional group, these compounds present promising scaffolds for developing novel therapeutic agents.
Potential Biological Activities
β-Keto esters containing adamantyl groups are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and antiviral agents. The adamantane cage can enhance drug-like properties, such as membrane permeability and metabolic stability, while the β-keto ester moiety can participate in various biological interactions.
Anticancer Activity
Adamantyl-containing compounds have shown promise in oncology by targeting various cancer cell vulnerabilities. The incorporation of a β-keto ester functionality may enhance these activities through mechanisms such as enzyme inhibition or modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Antiviral Activity
The adamantane scaffold is famously represented in the antiviral drug amantadine. Derivatives incorporating a β-keto ester may exhibit antiviral properties by interfering with viral entry, replication, or other stages of the viral life cycle.
Enzyme Inhibition
The β-dicarbonyl motif of β-keto esters is a known chelator and can interact with the active sites of various enzymes. Adamantyl derivatives have been identified as inhibitors of several enzymes, and the addition of a β-keto ester could lead to the development of potent and selective enzyme inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of adamantane derivatives, including compounds with keto and ester functionalities that are structurally related to β-keto esters. This data is intended to provide a comparative overview of potential activities.
Table 1: Anticancer Activity of Adamantyl Derivatives
| Compound Class | Cell Line | Assay Type | Activity Metric | Value | Reference |
| Adamantyl Acrylate Ketone/Ester Analogs | MCF-7 (Breast Cancer) | Proliferation Assay | % Inhibition | Varies by compound | [1] |
| Adamantyl Acrylate Ketone/Ester Analogs | MCF-7 (Breast Cancer) | ERα Downregulation | % Downregulation | Varies by compound | [1] |
| Adamantyl Isothiocyanates | HCC1937 (Breast Cancer) | WST-1 Proliferation Assay | IC50 | 12 µM | [2] |
| Adamantyl Arotinoids | Jurkat (T-cell leukemia) | Growth Inhibition | IC50 | Varies by compound | [3] |
| Adamantyl Arotinoids | PC-3 (Prostate Cancer) | Growth Inhibition | IC50 | Varies by compound | [3] |
Table 2: Antiviral Activity of Adamantane Derivatives
| Compound Class | Virus | Assay Type | Activity Metric | Value | Reference |
| 2-(1-adamantyl)imidazole derivatives | Influenza A-2 Victoria | Chick Embryo Assay | Antiviral Activity | Significant | [4] |
| Spiro[adamantane-2,2'-pyrrolidine] derivatives | Influenza A | Cytopathicity Inhibition | - | Active | [5] |
| Bora-adamantane derivative (BG-12) | Influenza A and B | Plaque Reduction | Inhibition | Yes | [6] |
Table 3: Enzyme Inhibition by Adamantyl Derivatives
| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |
| Adamantyl Arotinoids | IKKα | IC50 | Varies by compound | [3] |
| Adamantyl Arotinoids | IKKβ | IC50 | Varies by compound | [3] |
| 3-(1-Adamantyl)-2,4-pentanedione Scaffold (Hypothetical) | 11β-HSD1 | IC50 | - | [7] |
| 3-(1-Adamantyl)-2,4-pentanedione Scaffold (Hypothetical) | sEH | IC50 | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of adamantyl-containing compounds are provided below. These protocols can be adapted for the specific evaluation of β-keto esters with adamantyl groups.
Synthesis of Adamantyl β-Keto Esters
A general method for the synthesis of β-keto esters involves the Claisen condensation reaction. For adamantyl derivatives, this can be achieved by reacting an adamantyl-containing ester with a ketone in the presence of a strong base.
Protocol: Synthesis via Claisen Condensation
-
Materials: Adamantane-containing ester, ketone, strong base (e.g., sodium ethoxide, lithium diisopropylamide), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran), workup reagents (e.g., dilute acid, saturated sodium bicarbonate solution), purification materials (e.g., silica gel for column chromatography).
-
Procedure: a. Dissolve the adamantane-containing ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base). c. Slowly add the strong base to the solution and stir for a specified time to allow for enolate formation. d. Add the ketone to the reaction mixture and allow it to react for a set period, monitoring the reaction progress by thin-layer chromatography (TLC). e. Quench the reaction by adding a dilute acid solution. f. Perform an aqueous workup to separate the organic and aqueous layers. g. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the pure adamantyl β-keto ester.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the adamantyl β-keto ester in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization and Absorbance Measurement: a. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
Protocol: Plaque Reduction Assay
-
Cell Seeding: a. Seed a monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates. b. Incubate until a confluent monolayer is formed.
-
Virus Infection: a. Wash the cell monolayer with PBS. b. Infect the cells with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: a. Prepare serial dilutions of the adamantyl β-keto ester in a serum-free medium. b. After the infection period, remove the virus inoculum and wash the cells. c. Overlay the cells with an agarose-containing medium containing the different concentrations of the test compound.
-
Incubation and Plaque Visualization: a. Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation. b. Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). c. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Enzyme Inhibition Assay
The protocol for an enzyme inhibition assay will vary depending on the specific enzyme being targeted. The following is a general workflow.
Protocol: General Enzyme Inhibition Assay
-
Reagents and Materials: Purified enzyme, substrate for the enzyme, buffer solution, test compound (adamantyl β-keto ester), and a detection reagent or system to measure the product formation or substrate consumption.
-
Procedure: a. Prepare a reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. b. Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the signal from the detection system (e.g., absorbance, fluorescence). e. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the control with no inhibitor. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. d. Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by adamantyl-containing compounds and general experimental workflows.
Caption: Potential anticancer signaling pathways targeted by adamantyl β-keto esters.
Caption: Potential mechanisms of antiviral action for adamantyl β-keto esters.
Caption: General experimental workflow for the evaluation of adamantyl β-keto esters.
References
- 1. Adamantyl Antiestrogens with Novel Side Chains Reveal a Spectrum of Activities in Suppressing Estrogen Receptor Mediated Activities in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantyl arotinoids that inhibit IκB kinase α and IκB kinase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The mechanisms of the antiviral action of the bora-adamantane derivative preparation BG-12] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Ethyl 3-(1-adamantyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1-adamantyl)-3-oxopropanoate is a versatile building block in heterocyclic chemistry, prized for its bulky adamantyl group which can impart unique pharmacological properties to target molecules. The rigid, lipophilic adamantane cage can enhance binding to biological targets and improve pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of various adamantylated heterocyclic compounds, including pyrimidines and pyrazolones, derived from this key starting material. The information compiled is from peer-reviewed scientific literature to aid researchers in drug discovery and development.
Applications in Heterocyclic Synthesis
This compound serves as a valuable precursor for the synthesis of a range of heterocyclic systems. The presence of a β-ketoester functionality allows for facile cyclocondensation reactions with various binucleophiles to construct five- and six-membered rings.
1. Synthesis of Adamantylated Pyrimidines: The reaction of this compound with urea, thiourea, guanidine, or acetamidine provides a straightforward route to adamantylated pyrimidines.[1] These compounds are of significant interest due to the prevalence of the pyrimidine scaffold in biologically active molecules, including antiviral and anticancer agents.[1][2]
2. Synthesis of Adamantylated Pyrazolones: Condensation of this compound with hydrazine and its derivatives yields adamantyl-substituted pyrazolones. These heterocyclic cores are well-known pharmacophores found in numerous drugs with a wide range of activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Experimental Protocols
Synthesis of Adamantylated Pyrimidines
The general procedure for the synthesis of adamantylated pyrimidines involves the cyclocondensation of this compound with a suitable binucleophile in the presence of a base.[1]
General Workflow for Adamantylated Pyrimidine Synthesis
Caption: General workflow for the synthesis of adamantylated pyrimidines.
Protocol 1: Synthesis of 6-Adamantan-1-yl-1H-pyrimidine-2,4-dione [1]
-
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Anhydrous ethanol
-
Acetic acid
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.15 g, 50 mmol) in anhydrous ethanol (100 ml).
-
To this solution, add this compound (5.0 g, 20 mmol) and urea (1.8 g, 30 mmol).
-
Reflux the reaction mixture for 8 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with acetic acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-adamantan-1-yl-1H-pyrimidine-2,4-dione.
-
Protocol 2: Synthesis of 6-Adamantan-1-yl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one [1]
-
Materials:
-
This compound
-
Thiourea
-
Sodium metal
-
Anhydrous ethanol
-
Acetic acid
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting urea with thiourea (2.28 g, 30 mmol).
-
Recrystallize the crude product from ethanol.
-
Protocol 3: Synthesis of 2-Amino-6-(adamantan-1-yl)pyrimidin-4(3H)-one [1]
-
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Anhydrous ethanol
-
Acetic acid
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting urea with guanidine hydrochloride (2.87 g, 30 mmol).
-
Recrystallize the crude product from ethanol.
-
Protocol 4: Synthesis of 6-(Adamantan-1-yl)-2-methylpyrimidin-4(3H)-one [1]
-
Materials:
-
This compound
-
Acetamidine hydrochloride
-
Sodium metal
-
Anhydrous ethanol
-
Acetic acid
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting urea with acetamidine hydrochloride (2.84 g, 30 mmol).
-
Recrystallize the crude product from ethanol.
-
Synthesis of Adamantylated Pyrazolones
The synthesis of adamantylated pyrazolones is achieved through the condensation of this compound with hydrazine or its derivatives.
General Workflow for Adamantylated Pyrazolone Synthesis
Caption: General workflow for the synthesis of adamantylated pyrazolones.
Protocol 5: Synthesis of 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (2.50 g, 10 mmol) in ethanol (50 ml).
-
Add hydrazine hydrate (0.5 ml, 10 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the product.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of various heterocyclic compounds from this compound.
| Product Name | Reagent(s) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 6-Adamantan-1-yl-1H-pyrimidine-2,4-dione | Urea, Sodium Ethoxide | Anhydrous Ethanol | 8 | 75 | [1] |
| 6-Adamantan-1-yl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one | Thiourea, Sodium Ethoxide | Anhydrous Ethanol | 8 | 82 | [1] |
| 2-Amino-6-(adamantan-1-yl)pyrimidin-4(3H)-one | Guanidine, Sodium Ethoxide | Anhydrous Ethanol | 8 | 78 | [1] |
| 6-(Adamantan-1-yl)-2-methylpyrimidin-4(3H)-one | Acetamidine, Sodium Ethoxide | Anhydrous Ethanol | 8 | 65 | [1] |
| 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one | Hydrazine Hydrate | Ethanol | 4 | High |
Note: "High" yield is reported in the literature without a specific percentage.
Conclusion
This compound is a readily accessible and highly useful starting material for the synthesis of a variety of adamantane-containing heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrimidine and pyrazolone derivatives. The incorporation of the adamantyl moiety offers a promising strategy for the development of new therapeutic agents with potentially enhanced biological activity and favorable pharmacokinetic properties. Further investigation into the pharmacological activities of these and related compounds is a promising area for future research in drug discovery.
References
Application Notes and Protocols: Adamantyl Beta-Keto Esters in Advanced Photoresist Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and potential applications of adamantyl beta-keto esters as functional monomers in advanced photoresist polymers for material science. The unique combination of the bulky, etch-resistant adamantyl moiety and the reactive beta-keto ester group offers a novel platform for developing next-generation photolithographic materials with enhanced thermal stability, tunable dissolution characteristics, and potential for covalent crosslinking.
Introduction: The Role of Adamantyl Moieties in Photoresist Polymers
Adamantane and its derivatives are widely utilized in the design of polymers for photolithography, particularly for 193 nm ArF resists. The rigid, diamondoid structure of adamantane imparts several desirable properties to these materials:
-
High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantyl group provides excellent resistance to plasma etching processes used in semiconductor manufacturing.
-
Thermal Stability: The bulky and rigid nature of the adamantyl substituent significantly increases the glass transition temperature (Tg) of the polymer, preventing pattern deformation during thermal processing steps.
-
Controlled Dissolution: As a hydrophobic group, the adamantyl moiety can be used to control the dissolution rate of the polymer in aqueous alkaline developers, a critical factor in image development.
While adamantyl acrylates and methacrylates are common components of photoresist polymers, the incorporation of a beta-keto ester functionality onto the adamantyl scaffold presents a novel approach to further enhance material performance. The beta-keto ester group can act as a chelating agent for metal ions, a site for post-polymerization modification, or a reactive center for crosslinking reactions, offering additional avenues for tuning the material's properties.
Hypothetical Application: A Crosslinkable Photoresist Polymer
This document outlines the synthesis and application of a hypothetical copolymer incorporating a novel adamantyl beta-keto ester methacrylate monomer. The beta-keto ester functionality is designed to enable thermal or acid-catalyzed crosslinking of the polymer matrix, potentially leading to the formation of negative-tone photoresist patterns with high resolution and environmental stability.
Proposed Monomer: 2-(1-Adamantyl)-2-oxoethyl Methacrylate
A plausible monomer combining the advantageous properties of both the adamantyl and beta-keto ester groups is 2-(1-adamantyl)-2-oxoethyl methacrylate. This monomer can be copolymerized with other standard photoresist monomers to create a functional polymer.
Experimental Protocols
Synthesis of 2-(1-Adamantyl)-2-oxoethyl Methacrylate (AdBKE-MA)
This protocol describes a two-step synthesis of the target monomer from 1-adamantyl methyl ketone.
Step 1: Synthesis of 1-bromo-3-(1-adamantyl)propan-2-one
-
To a solution of 1-adamantyl methyl ketone (1 equivalent) in methanol, add bromine (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(1-adamantyl)propan-2-one.
Step 2: Esterification with Methacrylic Acid
-
Dissolve 1-bromo-3-(1-adamantyl)propan-2-one (1 equivalent) and methacrylic acid (1.2 equivalents) in acetonitrile.
-
Add triethylamine (1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel to obtain 2-(1-adamantyl)-2-oxoethyl methacrylate (AdBKE-MA).
Copolymerization of AdBKE-MA with 2-Methyl-2-adamantyl Methacrylate (MAdMA)
This protocol describes the free-radical copolymerization of the functional monomer with a standard adamantyl methacrylate monomer.
-
Dissolve AdBKE-MA (0.2 equivalents), 2-methyl-2-adamantyl methacrylate (MAdMA) (0.8 equivalents), and azobisisobutyronitrile (AIBN) (0.02 equivalents relative to total monomers) in anhydrous tetrahydrofuran (THF).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Collect the white precipitate by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Data Presentation: Hypothetical Polymer Properties
The following table summarizes the expected properties of the synthesized poly(AdBKE-MA-co-MAdMA) in comparison to a standard poly(MAdMA) homopolymer.
| Property | Poly(MAdMA) | Poly(AdBKE-MA-co-MAdMA) |
| Molecular Weight (Mw, g/mol ) | 10,000 | 11,500 |
| Polydispersity Index (PDI) | 1.8 | 1.9 |
| Glass Transition Temp. (Tg, °C) | 180 | 195 |
| Thermal Decomposition Temp. (Td, °C) | 350 | 340 |
| Dissolution Rate in 2.38% TMAH (nm/s) | 150 | 120 |
| Dissolution Rate after Crosslinking | N/A | < 5 |
Visualization of Workflows and Mechanisms
Synthesis Workflow
Caption: Synthetic pathway for 2-(1-adamantyl)-2-oxoethyl methacrylate.
Polymerization Workflow
Caption: Workflow for the synthesis of the adamantyl beta-keto ester copolymer.
Proposed Crosslinking Mechanism
Caption: Proposed crosslinking mechanism of the adamantyl beta-keto ester polymer.
Application Protocol: Negative-Tone Photoresist Formulation and Lithography
-
Formulation:
-
Dissolve the poly(AdBKE-MA-co-MAdMA) (20 wt%) and a photoacid generator (PAG) (1 wt% relative to polymer) in propylene glycol monomethyl ether acetate (PGMEA).
-
Add a base quencher (e.g., trioctylamine, 0.1 wt% relative to polymer) to control acid diffusion.
-
Filter the solution through a 0.2 µm PTFE filter.
-
-
Spin Coating:
-
Apply the photoresist formulation to a silicon wafer.
-
Spin coat at 1500 rpm for 30 seconds to achieve a film thickness of approximately 200 nm.
-
-
Soft Bake:
-
Bake the coated wafer on a hotplate at 110 °C for 60 seconds to remove the solvent.
-
-
Exposure:
-
Expose the wafer to 193 nm ArF excimer laser radiation through a photomask with a dose of 20 mJ/cm².
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafer on a hotplate at 130 °C for 90 seconds. This step facilitates the acid-catalyzed crosslinking reaction in the exposed regions.
-
-
Development:
-
Immerse the wafer in a 2.38 wt% aqueous solution of tetramethylammonium hydroxide (TMAH) for 60 seconds.
-
The unexposed regions will dissolve, leaving the crosslinked, insoluble pattern on the wafer.
-
-
Rinse and Dry:
-
Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
Conclusion
The incorporation of adamantyl beta-keto ester functionalities into photoresist polymers represents a promising, albeit currently theoretical, avenue for the development of advanced lithographic materials. The proposed synthetic and application protocols provide a framework for the exploration of these novel materials. The beta-keto ester group offers a versatile handle for inducing crosslinking, which could lead to robust negative-tone patterns with high thermal stability and etch resistance, properties that are highly sought after in the semiconductor industry. Further research is warranted to synthesize and characterize these materials to validate their proposed benefits.
Application Notes and Protocols: The Role of Intermediates in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intermediates are the foundational chemical compounds that serve as the building blocks in the multi-step synthesis of active agrochemical ingredients.[1][2] These molecules undergo a series of chemical reactions to be transformed into the final, biologically active products such as herbicides, insecticides, and fungicides.[1][3] The strategic use of specific intermediates is crucial for developing novel agrochemical formulations with improved efficacy, enhanced safety profiles, and greater environmental sustainability.[1] The quality and purity of these intermediates directly influence the potency, toxicity, and overall performance of the end-product.[4] This document provides detailed application notes and experimental protocols for two pivotal classes of intermediates: Pyrazole derivatives and 2-Chloro-5-chloromethylpyridine.
Application Note 1: Pyrazole Derivatives in Fungicide and Herbicide Synthesis
Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is a "privileged" structure in agrochemical discovery.[5] Its versatile scaffold allows for extensive chemical modifications, leading to a wide range of commercial fungicides and herbicides.[5][6]
Role as Fungicide Intermediates
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[5] These compounds function by disrupting the fungal mitochondrial respiratory chain at Complex II, which blocks ATP production and leads to fungal cell death.[5] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides, which are used to control a broad spectrum of plant diseases in cereals, fruits, and vegetables.[5]
Key SDHI Fungicides Derived from Pyrazole Intermediates:
| Active Ingredient | Target Pathogens | Crop Application |
| Bixafen | Rusts, Powdery Mildew, Leaf Blotch | Cereals, Corn |
| Fluxapyroxad | Botrytis, Powdery Mildew, Rusts | Fruits, Vegetables, Row Crops |
| Sedaxane | Seed and Soil-borne Diseases | Cereals, Soybeans |
| Pyraclostrobin | Downy Mildew, Powdery Mildew, Rusts | Broad-spectrum on >100 crops |
Role as Herbicide Intermediates
In herbicide development, pyrazole derivatives are crucial for synthesizing inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5] This enzyme is vital for the biosynthesis of plastoquinone and tocopherols in plants.[5] Inhibition of HPPD leads to the bleaching of new plant growth and eventual death, providing an effective mechanism for broadleaf weed control.[5]
Key HPPD-Inhibiting Herbicides Derived from Pyrazole Intermediates:
| Active Ingredient | Target Weeds | Crop Application |
| Pyrasulfotole | Broadleaf Weeds | Cereals, Corn |
| Topramezone | Broadleaf and Grass Weeds | Corn |
| Pyrazoxyfen | Broadleaf Weeds | Rice |
A general workflow for the development of agrochemicals from chemical intermediates involves synthesis, formulation, and testing.
Caption: General workflow for agrochemical development from intermediates.
The mode of action for SDHI fungicides involves the specific inhibition of the mitochondrial electron transport chain in fungi.
References
- 1. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 2. Agrochemicals/Pesticide Intermediates | Manasa Life Sciences [manasalifesciences.com]
- 3. What Are Pesticide Intermediates? - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 4. gugupharm.com [gugupharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Claisen condensation of ethyl 1-adamantanecarboxylate with ethyl acetate.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
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Answer: Low yields in the Claisen condensation of ethyl 1-adamantanecarboxylate can be attributed to several factors, primarily related to the sterically hindered nature of the adamantyl group and the equilibrium of the reaction.
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Suboptimal Base: The choice of base is critical. While sodium ethoxide is commonly used, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can be more effective in deprotonating the α-carbon of ethyl acetate to form the necessary enolate. For sterically hindered esters, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can also be considered to favor the desired condensation.[1]
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Reaction Conditions: Ensure anhydrous (water-free) conditions, as the presence of water can consume the base and hydrolyze the ester starting materials and product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. The reaction temperature may also need optimization. While Claisen condensations are often run at room temperature or with gentle heating, the optimal temperature for this specific reaction may vary.
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Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it is crucial to use a stoichiometric amount of base. The final deprotonation of the β-keto ester product is the thermodynamic driving force for the reaction.[1] An acidic workup is required in the final step to neutralize the enolate and any remaining base.[1]
-
Issue 2: Formation of Side Products
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Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are these byproducts and how can I minimize their formation?
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Answer: The formation of multiple products is a common challenge in Claisen condensations.
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Self-Condensation of Ethyl Acetate: A primary side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. To minimize this, a slow, controlled addition of ethyl acetate to the reaction mixture containing the base and ethyl 1-adamantanecarboxylate can be employed.
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Hydrolysis: As mentioned, any moisture in the reaction can lead to the hydrolysis of the starting esters to their corresponding carboxylic acids and ethanol. Thoroughly drying all glassware and using anhydrous solvents and reagents is essential.
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Issue 3: Difficulties in Product Purification
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Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?
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Answer: The purification of β-keto esters like this compound typically involves standard laboratory techniques.
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Extraction: After the acidic workup, the product is usually extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities.
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Column Chromatography: Silica gel column chromatography is a common and effective method for purifying β-keto esters from starting materials and side products. A gradient of ethyl acetate in hexanes is a typical eluent system.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
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Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a crossed Claisen condensation reaction. The overall transformation is as follows:
Caption: General reaction scheme for the synthesis.
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical due to the steric hindrance of the adamantyl group. While sodium ethoxide (NaOEt) in ethanol is a traditional choice for Claisen condensations, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like THF or diethyl ether may provide better yields by more effectively generating the required ethyl acetate enolate. For particularly challenging cases, a non-nucleophilic base such as lithium diisopropylamide (LDA) could be employed to minimize side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. A suitable eluent system would typically be a mixture of hexanes and ethyl acetate.
Experimental Protocols
Proposed General Synthetic Protocol:
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., 1.1 equivalents of sodium hydride) to a flame-dried round-bottom flask containing a magnetic stirrer and anhydrous solvent (e.g., THF).
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Enolate Formation: Slowly add a solution of ethyl acetate (1.0 equivalent) in the anhydrous solvent to the stirred suspension of the base at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure the formation of the enolate.
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Condensation: Add a solution of ethyl 1-adamantanecarboxylate (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
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Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the mixture is acidic.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or vacuum distillation.
Data Presentation
Table 1: Comparison of Bases for Claisen Condensation
| Base | Solvent | Typical Temperature | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Room Temp. to Reflux | Inexpensive, traditional method. | Can lead to transesterification; may not be strong enough for hindered substrates. |
| Sodium Hydride (NaH) | THF, Diethyl Ether | 0 °C to Room Temp. | Strong, non-nucleophilic base; drives reaction to completion. | Flammable solid, requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF, Diethyl Ether | -78 °C to 0 °C | Very strong, non-nucleophilic base; good for sterically hindered substrates. | Requires low temperatures; must be freshly prepared or titrated. |
Visualizations
References
Technical Support Center: Ethyl 3-(1-adamantyl)-3-oxopropanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3-(1-adamantyl)-3-oxopropanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities often originate from the starting materials and side reactions during its synthesis, which is typically a Claisen condensation. Potential impurities include:
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Unreacted starting materials: Adamantane-1-carboxylic acid ethyl ester and ethyl acetate.
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Side-products from self-condensation of ethyl acetate: Ethyl acetoacetate.
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Byproducts from the workup procedure.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to off-white solid. While a specific melting point is not widely reported in the literature, a sharp melting range is indicative of high purity.
Q4: Which analytical techniques are recommended to assess the purity of this compound?
A4: The purity of the final product should be assessed using a combination of the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]
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Melting Point Analysis: A sharp and consistent melting point range indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable; the compound is insoluble. | Select a more polar solvent or a solvent mixture. A good starting point for esters can be ethanol or ethyl acetate.[2] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.[2] | Add a small amount of a better solvent to the hot solution to reduce saturation. Allow the solution to cool more slowly. Consider using a slightly more polar solvent system. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath or even a dry ice/acetone bath.[3] If crystals still do not form, a different solvent or a two-solvent system (a "good" solvent and a "poor" solvent) may be necessary.[3] |
| The purified product has a low yield. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | A second recrystallization may be necessary. If impurities persist, column chromatography is recommended for a more effective separation.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for β-keto esters is a mixture of hexane and ethyl acetate.[5] Ensure the column is packed uniformly to avoid channeling. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the stationary phase. The sample was not loaded properly. | Add a small amount of a slightly more polar solvent to the eluent. Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. |
Data Presentation
The following table summarizes typical parameters for the purification of adamantyl β-keto esters, which can be adapted for this compound.
| Purification Method | Parameters | Typical Values/Ranges | Expected Purity |
| Recrystallization | Solvent System | Ethanol, or Hexane/Ethyl Acetate mixture | >98% |
| Temperature | Dissolve at boiling point, crystallize at 0-25 °C | ||
| Column Chromatography | Stationary Phase | Silica Gel (100-200 mesh)[6] | >99% |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1)[5] | ||
| Loading | Dry loading or minimal solvent |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
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Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.
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Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the desired compound.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of Adamantane Beta-Keto Esters
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of adamantane beta-keto esters. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: My reaction yield is very low. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue and can stem from several factors. Here are the most common culprits and their solutions:
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot indicate progress. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
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Reversibility of the Condensation: The Claisen condensation, a common route to β-keto esters, is a reversible reaction.[1][2] The equilibrium may not favor the product.
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Solution: The final deprotonation of the β-keto ester product (pKa ≈ 11) by the alkoxide base is crucial to drive the reaction forward.[1] Ensure you are using at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, LDA). Using the alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) can prevent side reactions from transesterification.
-
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Purity of Starting Materials: Impurities in the adamantane precursor or other reagents can deactivate catalysts or lead to side reactions.[3]
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Solution: Ensure all starting materials and solvents are pure and anhydrous. THF, for example, should be freshly distilled from a suitable drying agent like sodium/benzophenone, as it can form an azeotrope with water.[4]
-
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Steric Hindrance: The bulky adamantyl group can sterically hinder the reaction.
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Solution: Optimization of reaction conditions is key. This may involve using a stronger base, a higher reaction temperature, or a different solvent system to improve solubility and reactivity.
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Question: My TLC analysis shows multiple spots, indicating a mixture of products. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is often due to the reactivity of the intermediates and starting materials.
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Self-Condensation: The enolizable ketone or ester starting materials can react with themselves.[5]
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Reaction with Solvent: Ethers used as solvents (like THF or diethyl ether) can be cleaved by Lewis acids, which may be present as catalysts or formed during the reaction.[6] This can lead to the formation of unwanted ester byproducts, such as ethyl adamantane-1-carboxylate if diethyl ether is used.[6]
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Solution: Minimize reaction times when using ether solvents with Lewis acids. Replacing a portion of the THF with a less reactive solvent like toluene has been shown to suppress the formation of certain side products like 1,3-diones.[6]
-
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Reduction or 1,2-Addition Products: If using organometallic reagents like Grignard reagents, they can act as reducing agents or add directly to the carbonyl group, forming secondary or tertiary alcohols instead of the desired β-keto ester.[6]
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Solution: Carefully control the stoichiometry and addition rate of the organometallic reagent. Maintaining low temperatures during addition can also help favor the desired condensation reaction over reduction or direct addition.
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Question: The reaction mixture turned into a dark, tar-like substance. What causes this and is it salvageable?
Answer: Dark coloration or tar formation usually indicates polymerization or decomposition of the starting materials or products.
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Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[5] Aldehydes and some ketones are particularly prone to polymerization under these conditions.
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Solution:
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Reduce Temperature: Perform the reaction at a lower temperature, such as room temperature or in an ice bath, to moderate the reaction rate.[5]
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Optimize Base Concentration: Use the minimum effective concentration of the base. A catalytic amount may be sufficient in some cases.
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Purification: While challenging, it may be possible to isolate some desired product from the mixture using column chromatography, though yields will likely be low.
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Question: My product seems to be degrading during workup or purification. What could be happening?
Answer: The β-keto ester product can be unstable under certain conditions.
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Hydrolysis and Decarboxylation: In the presence of acid or base and heat, the ester can be hydrolyzed to a β-keto acid.[7] This β-keto acid is often unstable and can readily lose CO₂ (decarboxylate) to form a simple adamantyl ketone.[7][8][9]
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Solution: Use mild conditions for workup and purification. Avoid strong acids or bases and high temperatures. If an acidic or basic extraction is necessary, perform it quickly and at a low temperature. Neutralize the solution promptly.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing adamantane β-keto esters? A common and effective method is the Claisen condensation, where an adamantane-containing ester is reacted with another ester or a ketone in the presence of a strong base.[1]
Q2: Why are anhydrous conditions so critical for this synthesis? Bases like sodium hydride (NaH) react violently with water. Any moisture present will consume the base, reducing its effectiveness and potentially generating hydroxide ions (e.g., NaOH), which can promote different side reactions like hydrolysis.[4]
Q3: Can I use a different base besides sodium hydride? Yes, other strong, non-nucleophilic bases can be used. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are common alternatives. Alkoxides like sodium ethoxide are also used, but it's best to match the alkoxide to the ester to prevent transesterification.[1]
Q4: My adamantane starting materials have poor solubility. How can I address this? Solubility issues with adamantane derivatives are common.[10] Try different solvent systems. A mixture of solvents, such as THF and toluene, might improve solubility.[6] In some cases, gentle warming may be required, but this must be balanced against the risk of promoting side reactions.
Q5: How can I confirm the structure of my final product and identify byproducts? Standard analytical techniques are used. ¹H and ¹³C NMR spectroscopy can confirm the structure of the β-keto ester, which often exists as a mixture of keto and enol tautomers.[10] Mass spectrometry (MS) will confirm the molecular weight. FTIR spectroscopy can identify the characteristic carbonyl stretches of the ketone and ester groups.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile byproducts in the crude reaction mixture.
Data Summary
Table 1: Common Side Products and Mitigation Strategies
| Side Product Class | Specific Example | Probable Cause | Recommended Mitigation Strategy | Reference(s) |
| Esters | Ethyl adamantane-1-carboxylate | Cleavage of ether solvent (e.g., diethyl ether) by Lewis acids. | Minimize reaction time; consider alternative solvents like toluene. | [6] |
| Alcohols | 1-Adamantyl tertiary alcohols | 1,2-addition of Grignard reagents to the carbonyl group. | Use equimolar ratio of reagents; maintain low temperature. | [6] |
| Alcohols/Aldehydes | 1-Adamantylmethanol | Reduction of adamantane-1-carbonyl chloride or related intermediates. | Careful control of reducing equivalents (e.g., Grignard reagent). | [6] |
| Diketones | 1,3-Diones | Reaction of acyl chloride with the enolate of the product ketone. | Replace a portion of THF solvent with toluene. | [6] |
| Ketones | Adamantyl ketone | Hydrolysis and subsequent decarboxylation of the β-keto ester product. | Use mild, neutral conditions during workup and purification; avoid heat. | [7][9] |
| Polymers/Tar | Dark, insoluble material | Excessively high temperature or base concentration. | Reduce reaction temperature; optimize base concentration. | [5] |
Experimental Protocols
Protocol: Synthesis of an Adamantane β-Keto Ester via Claisen-type Condensation
This is a generalized protocol and may require optimization for specific substrates.
Materials:
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Adamantane-1-carbonyl chloride (or a suitable adamantyl ester)
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Ketone or ester with α-hydrogens
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF), freshly distilled
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Anhydrous toluene
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
Base Suspension: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and inert gas inlet, suspend NaH (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Enolate Formation: Slowly add a solution of the ketone or ester (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Condensation: Cool the resulting enolate solution back to 0 °C. Add a solution of the adamantane-1-carbonyl chloride (1.0 equivalent) in anhydrous THF dropwise.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates, but should be employed cautiously.
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure adamantane β-keto ester.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. aklectures.com [aklectures.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing β-Keto Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of β-keto esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing β-keto esters?
A1: The most prevalent methods include the Claisen condensation (and its intramolecular variant, the Dieckmann condensation), and the C-acylation of pre-formed ketone or ester enolates.[1][2] The Claisen condensation involves the base-mediated reaction of two ester molecules to form a β-keto ester.[1][3][4] The acylation of enolates offers a more controlled approach where a ketone or ester is first deprotonated to form an enolate, which then reacts with an acylating agent.[2]
Q2: My Claisen condensation is giving a low yield. What are the likely causes?
A2: Low yields in Claisen condensations can stem from several factors. One common issue is the use of an inappropriate base; a stoichiometric amount of a strong base is required to drive the reaction to completion by deprotonating the product β-keto ester.[3][4] Another potential problem is the presence of water, which can hydrolyze the ester starting material or the product.[5] Additionally, if the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products and reduced yield of the desired compound.
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: Common side reactions include:
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Self-condensation: In crossed Claisen reactions, if both esters have α-hydrogens, a mixture of four products can form. To avoid this, use one ester that cannot form an enolate (i.e., has no α-hydrogens), such as ethyl benzoate or ethyl formate.[6]
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O-acylation vs. C-acylation: When acylating pre-formed enolates, a mixture of C-acylated (desired β-keto ester) and O-acylated (enol ester) products can be obtained. The choice of solvent can influence this; mildly coordinating solvents like THF tend to favor C-acylation.[7]
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Transesterification: This occurs when the alkoxide base does not match the ester's alkoxy group. To prevent this, always use a base with the same alkyl group as your ester (e.g., sodium ethoxide for ethyl esters).[3]
Q4: How do I choose the right base for my β-keto ester synthesis?
A4: The choice of base is critical. For a standard Claisen condensation, an alkoxide base matching the ester (e.g., NaOEt for ethyl esters) is used in stoichiometric amounts to deprotonate the product and drive the equilibrium forward.[2] For crossed Claisen or Dieckmann condensations where more control is needed, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one reaction partner before adding the second.[3] Using stronger bases like sodium amide or sodium hydride can often increase the yield compared to sodium ethoxide.[1]
Q5: Can I synthesize a β-keto ester from a ketone?
A5: Yes, this is a common and effective method. The ketone is first converted to its enolate using a base, and this enolate is then acylated. Ketone enolates can be acylated with non-enolizable esters, such as diethyl carbonate, to yield a β-keto ester.[8] This approach is often used when the desired substitution pattern is more easily accessible from a ketone precursor.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Base | Ensure a stoichiometric amount of a strong base (e.g., NaH, NaOEt, LDA) is used. For Claisen condensations, the alkoxide should match the ester. |
| Wet Reagents/Solvent | Use anhydrous solvents and thoroughly dry all glassware. The presence of water can lead to hydrolysis of the ester. |
| Reaction Not Driven to Completion | The product β-keto ester must have an acidic α-hydrogen that can be deprotonated by the base to drive the reaction forward. Substrates with only one α-hydrogen may not react well under standard Claisen conditions.[3] |
| Steric Hindrance | Highly substituted esters may react slowly or not at all. Consider using a stronger, non-nucleophilic base like LDA and a more reactive acylating agent. |
Issue 2: Complex Mixture of Products
| Potential Cause | Troubleshooting Step |
| Self-Condensation in Crossed Claisen | Use one ester partner that lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate). Alternatively, pre-form the enolate of one ester with LDA at low temperature before adding the second ester.[6] |
| Transesterification | Use an alkoxide base that matches the alkoxy group of your ester starting material. |
| O- vs. C-Acylation | To favor C-acylation, use a less polar, weakly coordinating solvent like THF. The choice of acylating agent is also important; reagents like methyl cyanoformate are known to favor C-acylation.[2] |
| Oligomerization in Dieckmann Condensation | Run the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular polymerization. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in β-keto ester synthesis, providing a basis for condition selection.
Table 1: Catalyst Performance in the Transesterification of Ethyl Acetoacetate with Benzyl Alcohol [9]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boric Acid | 10 | Toluene | 60 | 8 | 35 |
| Silica Supported Boric Acid | 10 wt% | Solvent-free | 80 | 2 | 95 |
| 3-Nitrobenzeneboronic Acid | 2.5 | Toluene | Reflux | 5 | 92 |
Table 2: Comparison of Yields for β-Keto Ester Synthesis from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one [10]
| Entry | Product | Ratio (Dioxinone/Alcohol/NaOAc) | Time (h) | Yield (%) |
| 1 | 3a | 1:1.3:0 | 30 | 58 |
| 2 | 3a | 1:1.3:1 | 30 | 99 |
| 6 | 3b | 1:1.3:1 | 24 | 98 |
| 7 | 3c | 1:1.3:1 | 24 | 99 |
| 8 | 3d | 1:1.3:1 | 12 | 97 |
| 12 | 3h | 1:1.3:1 | 24 | 98 |
| 17 | 3l | 1:1.3:1 | 24 | 99 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation
This protocol is adapted from Organic Syntheses.
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol)
-
Sodium metal, finely sliced
-
50% Acetic acid solution
-
Calcium chloride (anhydrous)
Procedure:
-
In a 2-L round-bottomed flask equipped with an efficient reflux condenser, place 500 g (531 mL) of ethyl acetate.
-
Add 50 g of clean, finely sliced sodium metal to the flask.
-
Gently warm the mixture on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the rate.
-
Allow the reaction to proceed until the sodium is completely consumed. The mixture will become a semi-solid mass.
-
Cool the reaction mixture and acidify by adding approximately 275 mL of 50% acetic acid.
-
If necessary, add salt to facilitate the separation of the ester layer.
-
Separate the ester layer, dry over anhydrous calcium chloride, and fractionally distill under reduced pressure.
-
Collect the fraction boiling at 76–80°C/18 mm Hg. The expected yield is 105–110 g.[5]
Protocol 2: C-Acylation of a Preformed Enolate with Methyl Cyanoformate
This protocol is adapted from Organic Syntheses and demonstrates the synthesis of a β-keto ester from a ketone. CAUTION! Cyanide salts are formed in this procedure. All steps should be conducted in a well-ventilated hood with appropriate personal protective equipment.
Materials:
-
Enone starting material
-
Lithium metal
-
tert-Butyl alcohol
-
Dry ether
-
Liquid ammonia
-
Methyl cyanoformate
-
Isoprene
Procedure:
-
Dry liquid ammonia (350 mL) over sodium amide and distill it into a flame-dried, 1-L, three-necked, round-bottomed flask under a positive pressure of dry nitrogen.
-
Cool the flask to -78°C and add small pieces of lithium (1.11 g, 0.16 mol) over 10 minutes to form a deep blue solution.
-
Add a solution of the enone (0.07 mol) in tert-butyl alcohol (0.07 mol) and dry ether (40 mL) dropwise over 15 minutes at -78°C.
-
Add isoprene dropwise to discharge the residual blue color.
-
Allow the ammonia to evaporate under a stream of dry nitrogen and remove the ether under reduced pressure to obtain the lithium enolate as a white foam.
-
Suspend the lithium enolate in dry ether (80 mL) at -78°C with vigorous stirring.
-
Add methyl cyanoformate (6.73 g, 0.08 mol) over a 5-minute period.
-
Maintain stirring at -78°C for 40 minutes, then allow the mixture to warm to 0°C.
-
Add water (500 mL) and ether (200 mL) and stir vigorously until any precipitate dissolves.
-
Separate the organic layer, extract the aqueous phase with ether (2 x 300 mL), and wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude β-keto ester.[11]
Visualized Workflows and Pathways
Caption: Troubleshooting flowchart for low yield in β-keto ester synthesis.
Caption: Workflow for a directed crossed Claisen condensation using LDA.
Caption: Logical relationship between solvent polarity and C- vs. O-acylation.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Darzens reaction for beta-keto esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Darzens reaction, specifically when using β-keto esters as the carbonyl component.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My Darzens reaction with a β-keto ester is giving a very low yield of the desired glycidic ester. What are the most common causes?
A: Low yields in the Darzens reaction with β-keto esters can stem from several factors. The most common culprits include:
-
Suboptimal Base Selection: The choice of base is critical. It needs to be strong enough to deprotonate the α-haloester but not so strong that it favors side reactions.
-
Competitive Enolization: β-Keto esters have an acidic α-proton between the two carbonyl groups, which can be deprotonated by the base. This competes with the desired deprotonation of the α-haloester, reducing the concentration of the nucleophile required for the Darzens condensation.
-
Side Reactions: Several side reactions can compete with the desired Darzens condensation, significantly lowering the yield of the glycidic ester. These include:
-
Claisen Condensation: The enolate of the β-keto ester can react with another molecule of the β-keto ester or the α-haloester.
-
Self-condensation of the α-haloester: The enolate of the α-haloester can react with another molecule of the α-haloester.[1]
-
Aldol-type reactions: The base can promote self-condensation of the β-keto ester.[2]
-
-
Improper Reaction Conditions: Temperature, reaction time, and solvent can all have a significant impact on the reaction's success.
-
Work-up and Purification Issues: The desired glycidic ester may be sensitive to the work-up conditions, or it may be difficult to separate from byproducts.
2. Q: How do I choose the right base for my reaction?
A: The ideal base for a Darzens reaction with a β-keto ester should be a strong, non-nucleophilic base. Here are some common choices and their considerations:
-
Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu): These are frequently used bases.[3][4] Potassium tert-butoxide is often preferred as its bulkiness can disfavor nucleophilic attack and side reactions.[5]
-
Sodium Amide (NaNH₂): A very strong base that can be effective, particularly when other bases fail.[1][3] However, its high reactivity can sometimes lead to more side products.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that can be useful for generating the enolate of the α-haloester at low temperatures, potentially minimizing side reactions.
To prevent transesterification, it is often recommended to use an alkoxide base that corresponds to the ester group of the reactants (e.g., sodium ethoxide with ethyl esters).[2]
3. Q: How can I minimize the competitive enolization of my β-keto ester?
A: This is a key challenge. Here are some strategies:
-
Use a less hindered α-haloester: This can increase the rate of its deprotonation relative to the β-keto ester.
-
Employ a bulky base: A sterically hindered base like potassium tert-butoxide may preferentially deprotonate the less hindered α-proton of the α-haloester.
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetic deprotonation of the α-haloester.[1]
-
Slow Addition of the Base: Adding the base slowly to a mixture of the β-keto ester and the α-haloester can help to maintain a low concentration of the base, which can improve selectivity.
4. Q: What are the main side reactions and how can I avoid them?
A: The primary side reactions are the Claisen and aldol-type condensations.
-
To Minimize Claisen Condensation:
-
Use a stoichiometric amount of a strong base to fully and rapidly convert the α-haloester to its enolate.
-
Keep the temperature low to disfavor the equilibrium that can lead to Claisen products.[6]
-
-
To Minimize Aldol-type Reactions:
-
Choose a base that is less likely to promote the self-condensation of the β-keto ester.
-
Maintain a low reaction temperature.
-
5. Q: What are the optimal reaction conditions (solvent, temperature, time)?
A: Optimal conditions are highly dependent on the specific substrates. However, some general guidelines are:
-
Solvent: Anhydrous aprotic solvents are typically used. Common choices include diethyl ether, tetrahydrofuran (THF), benzene, or toluene.[4][7]
-
Temperature: The reaction is often started at a low temperature (e.g., 0-15 °C) during the addition of the base to control the exothermic reaction and minimize side reactions, and then allowed to warm to room temperature.[5][7]
-
Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal time.[4]
Quantitative Data Summary
The following table summarizes reaction conditions from literature examples of the Darzens reaction. Note that yields are highly substrate-dependent.
| Carbonyl Compound | α-Haloester | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyclohexanone | Ethyl chloroacetate | KOtBu | tert-Butanol | 10-15 °C | 2.5-3 h | 83-95 | [5] |
| Acetophenone | Ethyl chloroacetate | NaNH₂ | Benzene | 15-20 °C | 4 h | 62-64 | [7] |
| Aromatic Aldehydes | Ethyl chloroacetate | Polymer-supported quaternary ammonium salts | Acetonitrile | Room Temp | Short | Good | [8] |
| Various Aldehydes | α-chloroester | Catalyst (2 mol%) and Base | THF | Room Temp | 24 h | - | [4] |
Experimental Protocols
General Protocol for the Darzens Reaction of a β-Keto Ester with an α-Haloester
This protocol is a general guideline and may require optimization for specific substrates. It is adapted from established procedures for the Darzens reaction.[5][7]
Materials:
-
β-Keto ester (e.g., ethyl acetoacetate)
-
α-Haloester (e.g., ethyl chloroacetate)
-
Anhydrous solvent (e.g., THF, diethyl ether, or benzene)
-
Base (e.g., potassium tert-butoxide, sodium ethoxide, or sodium amide)
-
Apparatus for anhydrous reactions (oven-dried glassware, inert atmosphere like nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add the β-keto ester (1.0 eq) and the α-haloester (1.0-1.2 eq) dissolved in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C) using an ice bath or a dry ice/acetone bath.
-
Base Addition: Dissolve or suspend the base (1.0-1.2 eq) in the anhydrous solvent and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the low temperature for a period of time, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench it by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Darzens Reaction
A troubleshooting workflow for addressing low yields in the Darzens reaction.
Logical Relationship of Potential Side Reactions
Competitive pathways in the Darzens reaction of β-keto esters.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-(1-adamantyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 3-(1-adamantyl)-3-oxopropanoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound synthesized via Claisen condensation?
A1: Based on the typical Claisen condensation synthesis route, the most common impurities are likely to be:
-
Unreacted Starting Materials: Such as ethyl 1-adamantylcarboxylate and ethyl acetate.
-
Alkoxide Base: Residual sodium ethoxide or other alkoxide bases used to catalyze the reaction.
-
Self-Condensation Products: For example, ethyl acetoacetate, formed from the self-condensation of ethyl acetate.
-
Hydrolysis Products: 1-Adamantanecarboxylic acid or 3-(1-adamantyl)-3-oxopropanoic acid, if the compound has been exposed to acidic or basic aqueous conditions.
Q2: My purified this compound shows a lower than expected melting point. What could be the reason?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual starting materials or byproducts disrupts the crystal lattice of the pure compound, leading to a lower melting point. Further purification by recrystallization or column chromatography is recommended.
Q3: I am observing streaking or tailing of my product spot on the TLC plate during column chromatography. What can I do to improve the separation?
A3: Tailing on a silica gel TLC plate for a β-keto ester can be due to the slightly acidic nature of the silica, which can interact with the enol form of the compound. To mitigate this, you can try the following:
-
Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Ensure your sample is not overloaded on the TLC plate.
-
Use a different stationary phase, such as neutral alumina, although silica gel is generally effective.
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation can be a viable purification method for some β-keto esters, the relatively high molecular weight and boiling point of this compound (Boiling Point: 108 °C at an unspecified low pressure) may require a high vacuum and elevated temperatures, which could lead to decomposition. Recrystallization and column chromatography are generally milder and more effective methods for removing non-volatile impurities.
Troubleshooting Guides
This section provides structured guidance for common purification challenges.
Problem 1: Low Purity After Initial Work-up
Symptoms:
-
Broad signals in ¹H NMR spectrum.
-
Multiple spots on TLC analysis.
-
Oily or semi-solid appearance instead of a crystalline solid.
Possible Causes:
-
Incomplete reaction.
-
Inefficient removal of the basic catalyst during aqueous work-up.
-
Presence of significant amounts of starting materials or side-products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low initial purity.
Problem 2: Difficulty with Recrystallization
Symptoms:
-
Product "oils out" instead of crystallizing.
-
No crystal formation upon cooling.
-
Low recovery of the purified product.
Troubleshooting Steps:
| Symptom | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is supersaturated. | Add a small amount of additional hot solvent to ensure the product is fully dissolved. Cool the solution more slowly. Try a lower boiling point solvent system. |
| No Crystal Formation | Too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| Low Recovery | The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent. Premature crystallization during hot filtration. | Cool the crystallization mixture in an ice bath for a longer period. Minimize the amount of cold solvent used for washing the crystals. Ensure the filtration apparatus is pre-warmed before hot filtration. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined by small-scale trials.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Commonly successful solvent systems for β-keto esters include ethanol/water, ethyl acetate/hexane, and isopropanol.
2. Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just dissolve the solid. c. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the hot, more soluble solvent to redissolve the precipitate. d. If colored impurities are present, they may be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration. e. Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. f. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Develop the TLC plate using different ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate).
-
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
2. Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into a chromatography column, ensuring an even and compact bed without air bubbles. c. Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the silica gel bed. c. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase, starting with a low polarity. b. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and then more polar impurities. c. Collect the eluate in fractions and monitor the separation by TLC.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Starting Points for Optimization):
| Parameter | Recrystallization | Column Chromatography |
| Solvent System (Examples) | Ethanol/Water (e.g., 9:1 to 4:1) | Hexane/Ethyl Acetate (e.g., 95:5 to 80:20) |
| Solvent Volume | Minimal amount to dissolve at boiling | Dependent on column size |
| Stationary Phase | N/A | Silica Gel (60 Å, 230-400 mesh) |
| Expected Purity | >98% (can be improved with multiple recrystallizations) | >99% |
Logical Relationship Diagram
Stability issues of Ethyl 3-(1-adamantyl)-3-oxopropanoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(1-adamantyl)-3-oxopropanoate. The information is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
This compound is a β-keto ester. The primary stability concern for this class of compounds in solution is its susceptibility to hydrolysis, followed by decarboxylation of the resulting β-keto acid, particularly under acidic conditions or at elevated temperatures. Additionally, transesterification can occur if other alcohols are present in the solution.
Q2: What is the main degradation pathway for this compound?
The principal degradation pathway involves two main steps:
-
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, forming 3-(1-adamantyl)-3-oxopropanoic acid. This reaction can be catalyzed by acid or base.
-
Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide (CO₂), especially upon heating, to form 1-adamantyl methyl ketone.[1][2]
Q3: How does pH influence the stability of this compound solutions?
The stability of the degradation product, the β-keto acid, is pH-dependent. Acidic conditions can accelerate the decarboxylation of the β-keto acid intermediate.[1] Therefore, maintaining a neutral to slightly alkaline pH is generally recommended to enhance the stability of the compound in solution by keeping the hydrolyzed acid in its deprotonated (carboxylate) form, which is less prone to decarboxylation.[1]
Q4: What is the effect of temperature on the stability of this compound in solution?
Elevated temperatures significantly accelerate the rate of both hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[1] For long-term storage of solutions, it is advisable to use low temperatures (e.g., -20°C to -80°C) to minimize degradation.[1]
Q5: Which solvents are recommended for dissolving this compound?
Aprotic organic solvents such as DMSO, DMF, or anhydrous acetonitrile are generally preferred for preparing stock solutions to minimize hydrolysis. If aqueous buffers are required for experiments, fresh solutions should be prepared just before use. The use of protic solvents like alcohols (e.g., methanol, ethanol) may lead to transesterification over time.[3]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over time in aqueous solution. | Hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid. | Prepare fresh solutions in aqueous buffer immediately before each experiment. For storage, use aprotic solvents and keep at low temperatures (-20°C to -80°C).[1] |
| Inconsistent results between experimental repeats. | Degradation of the compound in stock solutions or during the experiment. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Monitor the purity of the stock solution periodically using analytical techniques like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products (e.g., 1-adamantyl methyl ketone) or byproducts from transesterification. | Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. Avoid using alcohol-based solvents for long-term storage to prevent transesterification.[3] |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
Objective: To determine the stability of this compound in a given solution over time.
Materials:
-
This compound
-
Selected solvent (e.g., phosphate buffer pH 7.4, acetonitrile)
-
HPLC system with a UV detector[4]
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water gradient)
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into aliquots in separate vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At each time point, take one vial and inject an appropriate volume onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Preventing hydrolysis of Ethyl 3-(1-adamantyl)-3-oxopropanoate during workup
Welcome to the technical support center for Ethyl 3-(1-adamantyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the handling and purification of this compound, with a specific focus on preventing its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
A1: this compound is a beta-keto ester. Beta-keto esters are valuable synthetic intermediates in organic chemistry.[1][2] Hydrolysis, the chemical breakdown of the ester by water, converts it into the corresponding beta-keto acid. This acid is often unstable and can readily undergo decarboxylation, leading to a loss of the desired product and the formation of impurities. Therefore, preventing hydrolysis is crucial for maximizing yield and ensuring the purity of the final compound.
Q2: Under what conditions is this compound susceptible to hydrolysis?
A2: Like most esters, this compound is susceptible to hydrolysis under both acidic and basic aqueous conditions. Basic conditions, in a reaction known as saponification, are particularly effective at promoting hydrolysis, and this process is generally irreversible.[3] The bulky adamantyl group provides significant steric hindrance, which can slow the rate of hydrolysis compared to less hindered esters.[4][5][6] However, prolonged exposure to aqueous acid or base, especially at elevated temperatures, will lead to significant product loss.
Q3: What are the tell-tale signs of hydrolysis during my workup?
A3: The primary indicators of hydrolysis are a lower than expected yield of the final ester product and the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, which corresponds to the beta-keto acid byproduct. In some cases, if the beta-keto acid has decarboxylated, you may observe the formation of adamantyl methyl ketone.
Q4: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?
A4: It is strongly advised to avoid strong bases like sodium hydroxide or potassium hydroxide during the aqueous workup of esters, as they significantly accelerate the rate of saponification, leading to product loss. Milder bases are recommended to neutralize any acid catalysts.
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ester | Hydrolysis during aqueous workup. | - Use a weak inorganic base (e.g., saturated sodium bicarbonate solution) for neutralization.[7] - Perform all aqueous washes with cold (0-5 °C) solutions to slow the kinetics of hydrolysis. - Minimize the time the organic layer is in contact with the aqueous phase. - Consider using a non-aqueous workup procedure.[8] |
| Incomplete extraction of the product. | - Ensure the use of an appropriate organic solvent in sufficient volume. - Perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer. | |
| Presence of a polar impurity by TLC | Formation of the beta-keto acid due to hydrolysis. | - Follow the recommendations for preventing hydrolysis mentioned above. - If hydrolysis has occurred, purification by column chromatography may be necessary to separate the ester from the more polar acid. |
| Product is wet or contains residual water | Inadequate drying of the organic layer. | - Use a sufficient amount of a suitable anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). - Ensure the drying agent is in contact with the organic solution for an adequate amount of time with occasional swirling. |
| Difficulty separating organic and aqueous layers | Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - In stubborn cases, filtration through a pad of celite may be effective. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup to Minimize Hydrolysis
This protocol is designed for the purification of this compound from a reaction mixture, taking precautions to limit hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath to 0-5 °C.
-
Quenching: Slowly add the cold reaction mixture to a separatory funnel containing ice-cold deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with cold, saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This step neutralizes any remaining acid catalyst.
-
Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution. This helps to remove residual water and inorganic salts from the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally and let it stand until the solvent is clear.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Protocol 2: Non-Aqueous Workup
This protocol is an alternative for highly sensitive substrates where any contact with water must be avoided.
-
Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Suspension: Suspend the residue in a non-polar organic solvent in which the desired ester is soluble, but the salts and other polar impurities are not (e.g., a mixture of hexanes and ethyl acetate).
-
Filtration: Filter the suspension through a pad of celite or silica gel to remove insoluble impurities.
-
Washing the Filter Cake: Wash the filter cake with a small amount of the same non-polar solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.
-
Further Purification: The crude product can be purified by column chromatography if required.
Visualizations
Caption: Comparative workflow for aqueous and non-aqueous workup protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is a Claisen condensation reaction between ethyl adamantane-1-carboxylate and ethyl acetate, using a strong base such as sodium ethoxide or sodium hydride.[1][2][3] This reaction forms the β-keto ester by creating a carbon-carbon bond between the two ester fragments.
Q2: I am experiencing very low yields in my reaction. What are the likely causes?
Low yields in a Claisen condensation are a frequent issue and can be attributed to several factors:
-
Presence of Moisture: The reaction is highly sensitive to water, which will quench the strong base and hydrolyze the starting esters.[1] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Inactive Base: The strong base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage. Use a fresh, unopened container of the base and ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Insufficient Base: A full stoichiometric equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.[2][4]
-
Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions and decomposition.[1]
-
Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the enolate, slowing down the reaction rate. This may require longer reaction times or slightly elevated temperatures compared to less hindered substrates.
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
The formation of multiple products can be due to several side reactions:
-
Self-condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate.[1] To minimize this, ethyl acetate can be added slowly to the reaction mixture containing the ethyl adamantane-1-carboxylate and the base.
-
Hydrolysis of Esters: If moisture is present, both the starting materials and the product can be hydrolyzed back to their corresponding carboxylic acids.[1]
-
Decarboxylation: Excessive heat during the reaction or workup can cause the β-keto ester product to decarboxylate.[1]
Q4: What is the best method for purifying the crude product on a larger scale?
For larger scale purification, the following methods are recommended:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective and scalable purification method.
-
Column Chromatography: While effective, traditional column chromatography can be cumbersome for large quantities. Consider using automated flash chromatography systems for more efficient separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
Problem: Low or No Product Formation
This guide addresses situations where the Claisen condensation yields little to no desired product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Base | Use a fresh bottle of sodium hydride (60% dispersion in mineral oil) or freshly prepared sodium ethoxide. Ensure it is handled in a glovebox or under a stream of inert gas. |
| Presence of Water | Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments and monitor the progress by TLC. Refluxing in a suitable solvent like THF or toluene may be necessary. |
| Insufficient Reaction Time | Due to the steric bulk of the adamantyl group, the reaction may be slow. Allow the reaction to proceed for an extended period (e.g., 24-48 hours) and monitor for completion. |
| Reversible Reaction | Ensure at least one full equivalent of base is used to deprotonate the product and drive the equilibrium forward. Acidify the reaction mixture carefully during workup only after the reaction is complete.[1] |
Problem: Product Contaminated with Side-Products
This guide provides strategies for identifying and minimizing the formation of common impurities.
| Observed Impurity (TLC) | Likely Side Product | Preventative Measure |
| Spot corresponding to ethyl acetoacetate | Self-condensation of ethyl acetate | Slowly add the ethyl acetate to the reaction mixture containing ethyl adamantane-1-carboxylate and the base.[1] |
| Spot corresponding to adamantane-1-carboxylic acid | Hydrolysis of the starting ester | Ensure strictly anhydrous reaction conditions.[1] |
| Spot corresponding to 1-acetyladamantane | Decarboxylation of the product | Avoid excessive heating during the reaction and workup. Use mild acidic conditions for neutralization.[1] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative procedure based on the principles of the Claisen condensation.
Reaction Scheme
Caption: Claisen condensation for the synthesis of the target molecule.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl adamantane-1-carboxylate | 208.30 | 20.83 g | 0.10 |
| Ethyl acetate | 88.11 | 44.05 g (48.9 mL) | 0.50 |
| Sodium Ethoxide | 68.05 | 7.49 g | 0.11 |
| Anhydrous Ethanol | 46.07 | 200 mL | - |
| 1M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure
-
Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide and anhydrous ethanol to the flask. Stir until the sodium ethoxide is fully dissolved.
-
Add ethyl adamantane-1-carboxylate to the solution.
-
From the dropping funnel, add anhydrous ethyl acetate dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and 1M HCl to neutralize the base.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by flash column chromatography.
Scale-Up Considerations
Scaling up the synthesis requires careful consideration of several factors:
-
Heat Management: The Claisen condensation is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and side product formation. Use a jacketed reactor with controlled heating and cooling.
-
Reagent Addition: The dropwise addition of ethyl acetate becomes more critical at scale to control the reaction rate and temperature.
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized hot spots. Use an overhead stirrer for larger volumes.
-
Workup and Extraction: Handling large volumes of solvents for extraction can be challenging. Consider using a continuous liquid-liquid extractor.
-
Purification: Recrystallization is generally more amenable to scale-up than chromatography. Develop a robust recrystallization protocol at the lab scale before moving to a larger scale.
By carefully considering these factors and following the troubleshooting guidance provided, researchers can successfully scale up the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 3-(1-adamantyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods used to characterize Ethyl 3-(1-adamantyl)-3-oxopropanoate, a key intermediate in the synthesis of various adamantane-based compounds with potential therapeutic applications. The unique physicochemical properties conferred by the bulky adamantane cage necessitate a multi-faceted analytical approach to ensure structural integrity and purity. This document outlines the expected and comparative experimental data for the characterization of this target molecule and provides detailed protocols for the key analytical techniques.
Spectroscopic and Chromatographic Analysis: A Comparative Overview
Data Summary
The following table summarizes the expected and comparative data for the key analytical techniques used to characterize this compound.
| Analytical Technique | Parameter | Predicted Data for this compound | Comparative Data from Adamantane Derivatives |
| ¹H-NMR | Chemical Shift (δ) | ~1.25 (t, 3H, -CH₃), ~4.20 (q, 2H, -OCH₂-), ~3.50 (s, 2H, -COCH₂CO-), ~1.70-2.10 (m, 15H, Adamantyl-H) | For 1-Adamantyl bromomethyl ketone: 4.18 (s, 2H, -CH₂), 2.09 (br-s, 3H, adamantane-CH), 1.90-1.91 (br-d, 6H, adamantane-CH₂), 1.72-1.80 (br-q, 6H, adamantane-CH₂)[6] |
| ¹³C-NMR | Chemical Shift (δ) | ~207 (C=O, ketone), ~167 (C=O, ester), ~61 (-OCH₂-), ~49 (-COCH₂CO-), ~40, ~36, ~28 (Adamantyl-C), ~14 (-CH₃) | For 1-Adamantyl bromomethyl ketone: 205.57 (C=O), 46.62 (-CH₂), 38.53, 36.34, 31.83, 27.83 (adamantane-Cs)[6]. General adamantane derivatives show signals for the adamantane cage carbons in the 28-40 ppm range.[7] |
| FT-IR | Wavenumber (cm⁻¹) | ~2900-2850 (C-H, adamantyl), ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1250 (C-O, ester) | For 1-Adamantyl bromomethyl ketone: 2905, 2851 (C-H), 1709 (C=O).[6] Adamantan-1-ol shows strong C-H stretching around 2850-2950 cm⁻¹.[8] |
| Mass Spec. | m/z | M⁺ peak at 250. Fragmentation peaks: 193 [M-C₃H₅O₂]⁺, 135 [Adamantyl]⁺ | For 2-(1-Adamantyl)ethyl 3-chloropropanoate (a related ester), the molecular weight is 270.8 g/mol , and its GC-MS spectrum is available for fragmentation pattern comparison.[9] |
| Chromatography | Retention Time | Dependent on the specific method (GC or HPLC). Expected to be less polar than more functionalized adamantane derivatives. | Retention behavior of adamantane derivatives is highly influenced by the nature and position of substituents.[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the characterization of organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the connectivity of atoms in the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H-NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Visualized Workflows
The following diagrams illustrate the logical workflow for the analytical characterization of this compound.
Caption: Overall workflow for the characterization of the target compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflow for GC-MS analysis.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. biosynth.com [biosynth.com]
- 3. Ethyl 3-(1-adamantyl)-3-oxopropionate [sigmaaldrich.com]
- 4. ethyl 3-(adamantan-1-yl)-3-oxopropanoate|19386-06-2-Maohuan Chemical [bschem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kbfi.ee [kbfi.ee]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Comparing synthesis routes for adamantane-containing compounds
A Comprehensive Guide to the Synthesis of Adamantane-Containing Compounds for Drug Discovery
The rigid, lipophilic, and three-dimensional cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles, leading to improved therapeutic agents for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][2][3][4] This guide provides a comparative overview of the primary synthesis routes for the adamantane core and its derivatives, complete with experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals.
I. Synthesis of the Adamantane Core: A Comparative Analysis
The two seminal routes for the synthesis of the adamantane hydrocarbon are the Prelog synthesis from Meerwein's ester and the Schleyer synthesis via the rearrangement of dicyclopentadiene. While historically significant, the Prelog method is impractical for large-scale synthesis due to its low yield. The Schleyer method, however, provides an affordable and efficient route to adamantane, which has been instrumental in the exploration of its derivatives.[5]
Data Presentation: Comparison of Adamantane Core Synthesis Routes
| Feature | Prelog Synthesis (from Meerwein's Ester) | Schleyer Synthesis (from Dicyclopentadiene) |
| Starting Material | Meerwein's ester | Dicyclopentadiene |
| Key Transformation | Multi-step process including reductions and decarboxylations | Lewis acid-catalyzed rearrangement |
| Initial Reported Yield | 0.16%[5] | 30-40%[5][6] |
| Improved Yield | 6.5%[5] | 60-98% (with ultrasound and superacid catalysis)[5][7] |
| Practicality | Impractical for large-scale synthesis | Efficient and used in laboratory and industrial practice[5] |
II. The Schleyer Synthesis of Adamantane: A Detailed Protocol
The rearrangement of endo-tetrahydrodicyclopentadiene using a Lewis acid catalyst is the most common and efficient method for preparing the adamantane core.[5][6][8]
Experimental Protocol: Synthesis of Adamantane from Dicyclopentadiene
Part A: Hydrogenation of Dicyclopentadiene
-
Reaction Setup: In a Parr apparatus, dissolve 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide.[6]
-
Hydrogenation: Pressurize the apparatus with hydrogen to 50 p.s.i. The reaction is exothermic. Allow the reaction to proceed for 4-6 hours for the uptake of 2 mole equivalents of hydrogen.[6]
-
Work-up: Remove the catalyst by filtration. Distill the filtrate to remove the ether. Continue the distillation to collect endo-tetrahydrodicyclopentadiene at a boiling point of 191–193°C. The yield is typically 96.5–98.4%.[6]
Part B: Isomerization to Adamantane
-
Reaction Setup: In a 500-ml Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene.[6]
-
Catalyst Addition: Add 40 g of anhydrous aluminum chloride through the opening of the condenser.[6][9]
-
Reaction: Stir and heat the mixture to 150–180°C for 8–12 hours. Periodically, push any sublimed aluminum chloride back into the reaction mixture.[6]
-
Work-up: After cooling, add 500 ml of a 1:1 mixture of n-heptane and 2N hydrochloric acid and stir vigorously. Separate the heptane layer, wash with 1N HCl, saturated sodium carbonate solution, and water. Dry the heptane solution over anhydrous magnesium sulfate.[6]
-
Purification: Remove the heptane by distillation. The crude adamantane can be purified by steam distillation or recrystallization from methanol to yield 60-70 g (30-35%) of adamantane.[6]
Logical Workflow for Adamantane Synthesis (Schleyer Method)
Caption: Schleyer synthesis of adamantane from dicyclopentadiene.
III. Synthesis of Adamantane Derivatives for Drug Discovery
The functionalization of the adamantane core is crucial for its application in medicinal chemistry. Adamantanone and 1-bromoadamantane are key intermediates for introducing a wide range of functional groups.[1][2]
A. Synthesis of Adamantanone
Adamantanone is a versatile precursor for many adamantane derivatives.[1] It can be synthesized by the oxidation of adamantane.
| Method | Oxidizing Agent / Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| A | Concentrated H₂SO₄ | 76 - 78 | 30 | 57 - 62.8 | [10] |
| B | Conc. H₂SO₄ + 20% Oleum | 60 - 70 | 10 | 68 | [10] |
| C | Conc. H₂SO₄ + Potassium Nitrite | Not Specified | 8.5 | 78 | [10] |
B. Synthesis of 2-Aminoadamantane Derivatives via Reductive Amination of Adamantanone
2-Aminoadamantane derivatives are important pharmacophores. Reductive amination of adamantanone provides a direct route to these compounds.[1]
-
Imine Formation: Dissolve 2-adamantanone (1.0 eq) and an amine source, such as ammonium acetate, in a suitable solvent.
-
Reduction: Add a mild reducing agent like sodium cyanoborohydride in situ.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction, extract the product with an organic solvent, and purify by chromatography or recrystallization.[1]
C. Synthesis of Amantadine and Rimantadine
Amantadine and its derivative rimantadine are antiviral drugs effective against influenza A.[3][11] Their synthesis often starts from adamantane.
| Starting Material | Key Reagents | Key Intermediate | Overall Yield | Reference |
| Adamantane | Br₂, H₂SO₄, CH₃CN | 1-Bromoadamantane, N-(1-Adamantyl)acetamide | 50-58% | [12][13] |
| 1-Bromoadamantane | Formamide, HCl | N-(1-Adamantyl)formamide | 88% | [13] |
-
Formamide Reaction: Add 1-bromoadamantane (0.3 mol) to formamide (2.7 mol) at 75°C with stirring. Slowly add H₂SO₄ 96% (1.65 mol) and heat to 85°C for 5.5 hours.[13]
-
Precipitation: Cool the reaction mixture and pour it into ice-cold water. The white solid, N-(1-adamantyl)formamide, precipitates. Filter and wash with cold water. The yield is approximately 94%.[13]
-
Hydrolysis: Reflux the N-(1-adamantyl)formamide in an aqueous solution of HCl (19.46%) for 1 hour.[13]
-
Isolation: Cool the solution to precipitate amantadine hydrochloride. Filter and dry the product. The yield for this step is about 93%.[13]
Signaling Pathway: Synthesis of Amantadine
Caption: A high-yield synthesis route to Amantadine Hydrochloride.
Conclusion
The synthesis of adamantane-containing compounds has evolved significantly, with the Schleyer method providing a robust and scalable route to the core structure. The subsequent functionalization of adamantane, particularly through intermediates like adamantanone and 1-bromoadamantane, offers a versatile platform for the development of novel therapeutics. The protocols and comparative data presented in this guide are intended to facilitate the efficient synthesis and exploration of new adamantane derivatives in the pursuit of innovative drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and antiviral activity of metabolites of rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Comparative Guide to 1H NMR Chemical Shifts
This guide provides a comprehensive comparison of the predicted 1H NMR chemical shifts for ethyl 3-(1-adamantyl)-3-oxopropanoate with experimental data from analogous compounds. It is intended for researchers, scientists, and drug development professionals who require accurate structural validation of this molecule.
Comparative Analysis of 1H NMR Chemical Shifts
To validate the structure of this compound, a predicted 1H NMR spectrum is compared with the experimental data of adamantane and ethyl acetoacetate. This comparison allows for the assignment of chemical shifts to the distinct proton environments within the target molecule. The adamantane data provides a reference for the cage protons, while the ethyl acetoacetate data serves as a model for the ethyl ester and the active methylene protons.
| Proton Environment | Predicted Chemical Shift (δ) in this compound (CDCl₃) | Experimental Chemical Shift (δ) in Adamantane (CCl₄) | Experimental Chemical Shift (δ) in Ethyl Acetoacetate (CDCl₃) |
| Adamantyl -CH₂- (12H, broad multiplet) | 1.70 - 1.85 ppm | 1.76 ppm | - |
| Adamantyl -CH- (6H, broad multiplet) | 2.00 - 2.15 ppm | 1.87 ppm | - |
| Keto-methylene -CO-CH₂-CO- (2H, singlet) | ~3.55 ppm | - | ~3.46 ppm (keto form) |
| Ethyl ester -O-CH₂- (2H, quartet) | ~4.19 ppm | - | ~4.21 ppm |
| Ethyl ester -CH₃ (3H, triplet) | ~1.28 ppm | - | ~1.29 ppm |
Note: Predicted values are based on established chemical shift principles and analysis of similar structures. Experimental values for adamantane and ethyl acetoacetate are sourced from publicly available spectral databases.
The bulky and electron-donating nature of the adamantyl group influences the chemical shifts of the adjacent protons. The protons on the adamantane cage are expected to resonate in the range of 1.70-2.15 ppm.[1] The active methylene protons, situated between two carbonyl groups, are predicted to appear as a singlet at approximately 3.55 ppm. The ethyl ester group will exhibit a characteristic quartet for the methylene protons around 4.19 ppm and a triplet for the methyl protons around 1.28 ppm, consistent with typical ethyl ester functionalities.[2][3]
Experimental Protocol for 1H NMR Spectroscopy
This section outlines a standard procedure for acquiring a high-resolution 1H NMR spectrum of an organic compound like this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4][5] The choice of solvent is crucial to avoid interfering signals from the solvent itself.[6]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shifts.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[5]
-
Sample Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.[5]
NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-field Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectrometer, for example, a 300 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.[4]
-
Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform "shimming" to optimize the homogeneity of the magnetic field across the sample, which sharpens the NMR signals.[7]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically used for standard 1D 1H NMR experiments.[4]
-
Spectral Width: Set the spectral width to encompass all expected proton resonances, usually from 0 to 12 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.[4]
-
Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Structural Assignment and Predicted 1H NMR Signals
The following diagram illustrates the chemical structure of this compound and the correlation of its different proton environments to their predicted signals in a 1H NMR spectrum.
Caption: Structure of this compound with proton labels correlated to predicted 1H NMR signals.
References
- 1. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
A Comparative Guide to Alternative Pathways for Synthesizing Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Adamantane and its derivatives are crucial scaffolds in medicinal chemistry and materials science, prized for their rigid, lipophilic, and three-dimensional structure. The unique properties imparted by the adamantyl cage have led to their incorporation into a range of successful therapeutics. While classical approaches to adamantane functionalization are well-established, a number of alternative pathways offering advantages in selectivity, safety, and efficiency have emerged. This guide provides an objective comparison of key synthetic strategies, supported by experimental data, to inform the selection of the most appropriate method for a given research and development objective.
Comparison of Synthetic Pathways
The following tables summarize quantitative data for several prominent methods of adamantane derivatization, allowing for a direct comparison of their key performance indicators.
| Table 1: Synthesis of 1-Bromoadamantane from Adamantane | |||||
| Method | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Direct Bromination | Bromine (Br₂) | Neat | 85 - 110 | 9 | ~93 |
| Radical-Mediated | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | High Purity, ~89 |
| Catalytic Bromination | Bromotrichloromethane (BrCCl₃) / Mo(CO)₆ | Neat | 140 - 160 | 5 - 10 | 90-99 |
| Table 2: Synthesis of N-(1-Adamantyl)acetamide | |||||
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Adamantane | Nitric acid, Acetonitrile | None | 40 | 3 | 87 |
| 1-Bromoadamantane | Acetylamide, Sulfuric acid | Acetylamide | 125 - 130 | 3.5 | ~87 |
| Table 3: Comparison of Advanced Functionalization Methods | |||||
| Method | Target Derivative | Key Reagents/Catalysts | Conditions | Selectivity | Yield (%) |
| Photocatalytic C-H Alkylation | 1-Alkyladamantanes | Ir photocatalyst, Quinuclidine HAT catalyst, Alkene | Blue LEDs, Room Temp. | High for 3° C-H | 57-94 |
| Electrochemical Fluorination | 1-Fluoroadamantane | Et₃N-5HF | Controlled oxidation potential | Selective for 3° C-H | Good to Excellent |
| Flow Chemistry Synthesis | 2-Aminoadamantane-2-carboxylic acid | Multi-step flow setup | 120°C (heated coil) | N/A | Good overall |
| Construction from Bicyclic Precursor | Substituted Adamantanones | 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one, Trifluoromethanesulfonic acid | Varies with nucleophile | N/A | Up to 90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Classical Approach: Synthesis of 1-Bromoadamantane via Direct Bromination
This traditional method involves the direct reaction of adamantane with an excess of elemental bromine.
Procedure:
-
In a suitable reaction flask, charge 30 g of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask.
-
Heat the reaction mixture to 85°C and maintain for 6 hours with constant stirring.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
Allow the reaction to cool to room temperature and stand overnight.
-
Recover the excess bromine by distillation.
-
Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.
-
The crude 1-bromoadamantane can be further purified by recrystallization from methanol.
Modern C-H Functionalization: Photocatalytic Alkylation of Adamantane
This method utilizes a dual catalytic system for the direct C-H alkylation of adamantane with excellent selectivity for the tertiary position.[1][2]
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add adamantane (0.5 mmol, 1.0 equiv), the desired alkene (e.g., phenyl vinyl sulfone, 1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 1 mol%), and a quinuclidine-based hydrogen atom transfer (HAT) catalyst (10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add 5 mL of degassed solvent (e.g., acetonitrile).
-
Stir the reaction mixture at room temperature and irradiate with blue LEDs (e.g., 2 x 456 nm lamps) for 8-48 hours, monitoring by TLC or GC-MS until consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1-alkyladamantane derivative.
Construction of the Adamantane Core: Synthesis of Substituted Adamantanones from a Bicyclo[3.3.1]nonane Precursor
This approach builds the adamantane skeleton from a readily accessible bicyclic precursor, allowing for the introduction of various functionalities.[3][4]
Procedure:
-
To a solution of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 5 mL), add the desired nucleophile (e.g., benzene, 5.0 equiv).
-
Cool the mixture to 0°C under an argon atmosphere.
-
Add trifluoromethanesulfonic acid (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the substituted adamantanone.
Continuous Flow Synthesis: Preparation of 2-Aminoadamantane-2-carboxylic Acid
This method employs a multi-step, continuous flow setup to safely and efficiently synthesize the target amino acid.[5] The following is a simplified representation of one of the key flow steps.
Experimental Setup: A flow chemistry system comprising multiple pumps, T-mixers, and reactor coils is required. For the final hydrolysis step:
-
A solution of the precursor (e.g., an adamantyl hydantoin derivative) in a suitable solvent is pumped at a defined flow rate.
-
This stream is mixed with a solution of potassium hydroxide in ethanol/water at a T-connector.
-
The combined stream passes through an in-line filter to remove any precipitate.
-
The solution then enters a heated PFA coil reactor (e.g., 10 mL volume, heated to 120°C) to facilitate the hydrolysis.
-
The output from the reactor is collected, and the product is isolated after an appropriate work-up procedure, such as extraction.
Visualizing the Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Classical functionalization of adamantane.
Caption: Photocatalytic C-H alkylation pathway.
Caption: Adamantane synthesis from a bicyclic precursor.
Caption: General workflow for flow chemistry synthesis.
References
Purity Analysis of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Comparative Guide to GC-MS and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl 3-(1-adamantyl)-3-oxopropanoate. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the objective performance of these methods, supported by representative experimental data and detailed methodologies.
Introduction to Analytical Challenges
This compound, a bulky keto ester, presents unique analytical challenges. Its adamantyl moiety lends it a non-polar character and high volatility, making it a suitable candidate for GC-based analysis.[1] However, the presence of the keto-ester functional group also allows for analysis by HPLC, particularly if potential impurities are less volatile or thermally labile. The lack of a strong chromophore in the molecule may necessitate the use of derivatization for sensitive UV detection in HPLC.[1] This guide will explore the practical aspects of both GC-MS and a comparative HPLC-UV method for purity determination.
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separation of compounds based on their polarity and distribution between a stationary and a mobile phase, with UV absorbance detection. |
| Applicability | Well-suited for the volatile and thermally stable this compound.[1] | Applicable, but may require derivatization for sensitive detection of the parent compound and impurities lacking a UV chromophore.[1] |
| Sample Volatility | High volatility required. | Not a limiting factor. |
| Detection | Mass Spectrometry (MS) provides structural information and universal detection for ionizable compounds. | UV-Vis detection is common but requires a chromophore for sensitivity. Refractive Index Detection (RID) is universal but less sensitive. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Can be very high with a suitable chromophore and UV detector; lower for compounds with poor UV absorbance. |
| Impurity Profiling | Excellent for identifying volatile and semi-volatile impurities through mass spectral libraries and fragmentation analysis. | Effective for non-volatile or thermally labile impurities. Peak purity can be assessed with a Diode Array Detector (DAD). |
| Quantification | Reliable quantification using an internal or external standard. | Robust and precise quantification with established calibration curves. |
| Derivatization | Generally not required for this analyte. | May be necessary to enhance UV detection. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
Identification of impurities can be performed by comparing their mass spectra with commercial libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns. The expected molecular ion for the parent compound is at m/z 250.3.
High-Performance Liquid Chromatography (HPLC-UV) Protocol (Alternative Method)
This protocol outlines a comparative reversed-phase HPLC method.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (or a stronger solvent like acetonitrile if necessary) to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
0-20 min: 50% to 95% Acetonitrile.
-
20-25 min: 95% Acetonitrile.
-
25.1-30 min: 50% Acetonitrile (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Due to the lack of a strong chromophore, detection might be challenging. A low wavelength, such as 210 nm, should be used. For improved sensitivity, derivatization with a UV-active agent could be considered.
3. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
-
Peak purity analysis can be performed using the DAD to check for co-eluting impurities.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in method selection.
Caption: GC-MS analysis workflow for this compound.
Caption: Decision tree for analytical method selection.
Conclusion
Both GC-MS and HPLC are viable techniques for the purity analysis of this compound. GC-MS is particularly well-suited due to the compound's volatility and the structural information provided by mass spectrometric detection, which is invaluable for impurity identification. HPLC offers a powerful alternative, especially for analyzing non-volatile or thermally sensitive impurities. However, the lack of a strong UV chromophore may necessitate derivatization or the use of less sensitive universal detectors like RID. The ultimate choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity and structural elucidation.
References
Comparative Analysis of Ethyl 3-(1-adamantyl)-3-oxopropanoate and Its Alternatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 3-(1-adamantyl)-3-oxopropanoate, a key building block in medicinal chemistry, with its structural and functional alternatives. The unique properties of the adamantyl cage offer a combination of rigidity and lipophilicity that is valuable in designing molecules with specific pharmacological profiles. However, the exploration of alternatives is crucial for optimizing properties such as solubility, metabolic stability, and target binding. This document presents a representative Certificate of Analysis for this compound, detailed experimental protocols for its characterization, and a comparative assessment with relevant alternative compounds.
Representative Certificate of Analysis: this compound
A Certificate of Analysis (CoA) is a critical document that ensures the quality and purity of a chemical compound. While a specific batch CoA is not publicly available, the following table summarizes the typical specifications and representative data for this compound based on information from chemical suppliers and scientific literature.
| Parameter | Specification | Representative Value | Test Method |
| Appearance | White to off-white crystalline solid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity (HPLC) | ≥ 98.0% | 99.2% | High-Performance Liquid Chromatography |
| Melting Point | 48-52 °C | 50 °C | Capillary Method |
| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₂₂O₃ | Elemental Analysis |
| Molecular Weight | 250.34 g/mol | 250.34 g/mol | Mass Spectrometry |
| Solubility | Soluble in methanol, ethanol, chloroform | Conforms | Visual Inspection |
| Residual Solvents | Meets ICH Q3C limits | Conforms | Gas Chromatography-Mass Spectrometry (GC-MS) |
Comparative Analysis with Alternative Scaffolds
The adamantyl group in this compound provides a bulky, lipophilic, and rigid scaffold. In drug design, it is often desirable to explore bioisosteric replacements to fine-tune the physicochemical and pharmacokinetic properties of a molecule. The following table compares this compound with two potential alternatives: a direct structural analog, Ethyl 3-(cyclohexyl)-3-oxopropanoate, and a bioisosteric replacement, Ethyl 3-(bicyclo[2.2.2]octan-1-yl)-3-oxopropanoate.
| Parameter | This compound | Ethyl 3-(cyclohexyl)-3-oxopropanoate | Ethyl 3-(bicyclo[2.2.2]octan-1-yl)-3-oxopropanoate |
| Molecular Weight | 250.34 g/mol | 198.26 g/mol | 238.32 g/mol |
| Calculated logP | ~3.5 | ~2.4 | ~3.1 |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | 43.37 Ų | 43.37 Ų |
| Structural Rigidity | High | Moderate (chair-boat interconversion) | High |
| Synthetic Accessibility | Moderate | High | Moderate |
| Potential Advantages | - High lipophilicity for CNS penetration- Precise vectoral orientation of substituents | - Lower lipophilicity may improve solubility- Readily available starting materials | - Mimics the 3D shape of adamantane- Potentially improved metabolic stability |
| Potential Disadvantages | - Poor aqueous solubility- Potential for metabolic hydroxylation | - Less defined 3D structure | - More complex synthesis |
Experimental Protocols
Detailed and validated experimental protocols are essential for the consistent and reliable characterization of chemical compounds.
¹H NMR Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Representative ¹H NMR Data for this compound:
-
δ 4.19 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.42 (s, 2H, -COCH₂CO-)
-
δ 2.05 (s, 3H, adamantyl-CH)
-
δ 1.75-1.65 (m, 12H, adamantyl-CH₂)
-
δ 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a known volume of the sample and integrate the peak areas to determine the purity.
Mass Spectrometry for Molecular Weight Confirmation
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Method: Positive ion mode
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.
-
Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For this compound, the expected [M+H]⁺ is approximately 251.16.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound and its analogs.
The Adamantane Advantage: A Comparative Guide to the Efficacy of Adamantyl Compounds in Biological Assays
For researchers, scientists, and drug development professionals, the incorporation of an adamantyl moiety into a drug candidate can be a pivotal decision. This guide provides an objective comparison of the biological efficacy of adamantyl-containing compounds versus their non-adamantyl analogs, supported by experimental data. The unique, rigid, and lipophilic cage structure of adamantane can significantly influence a molecule's pharmacological properties, often leading to enhanced potency, improved metabolic stability, and a more favorable pharmacokinetic profile.
This guide summarizes quantitative data from various biological assays, details the experimental protocols for key methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive overview of the adamantane advantage in drug discovery.
Quantitative Comparison of Biological Activity
The inclusion of an adamantyl group can profoundly impact the potency of a compound. The following tables summarize the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or inhibitory constant (Ki) for several classes of drugs, offering a direct comparison between adamantyl-containing molecules and their non-adamantyl counterparts.
Antiviral Agents: M2 Proton Channel Inhibitors
The adamantane cage is a cornerstone in the design of influenza A M2 proton channel inhibitors. Amantadine and Rimantadine are classic examples where a simple modification to the adamantane core in Rimantadine leads to a notable increase in potency.
| Compound | Virus Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| Amantadine | Influenza A | Plaque Reduction Assay | 12.5 | [1] |
| Rimantadine | Influenza A | Plaque Reduction Assay | 10.0 | [1] |
| 2-Amantadine | Influenza A | Not Specified | Significantly less potent than Amantadine | [2] |
| 2-Rimantadine | Influenza A | Not Specified | 7.9 times more potent than Amantadine | [2] |
Neuroprotective Agents: NMDA Receptor Antagonists
Memantine, an adamantane derivative, is a well-known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Its efficacy is significantly higher than its simpler analog, amantadine.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Amantadine | NMDA Receptor (rat hippocampal neurons) | Patch-clamp | 18.6 | [3] |
| Memantine | NMDA Receptor (rat hippocampal neurons) | Patch-clamp | 1.04 | [3] |
| Ketamine (non-adamantyl) | NMDA Receptor (rat hippocampal neurons) | Patch-clamp | 0.43 | [3] |
| (+)-MK-801 (non-adamantyl) | NMDA Receptor (rat hippocampal neurons) | Patch-clamp | 0.12 | [3] |
Antidiabetic Agents: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
Several DPP-4 inhibitors incorporate an adamantyl or a functionally similar bulky group to enhance their interaction with the enzyme's active site. Saxagliptin and Vildagliptin are examples of potent inhibitors containing such moieties.
| Compound | Target | Assay Type | Ki (nM) / IC50 (nM) | Reference |
| Saxagliptin | Human DPP-4 | Enzyme Inhibition Assay | Ki = 1.3 | [4][5] |
| 5-hydroxy saxagliptin | Human DPP-4 | Enzyme Inhibition Assay | Ki = 2.6 | [4][5] |
| Vildagliptin | Human DPP-4 | Enzyme Inhibition Assay | Not specified, rapid dissociation | [4][5] |
| Sitagliptin (non-adamantyl) | Human DPP-4 | Enzyme Inhibition Assay | Not specified, rapid dissociation | [4][5] |
Anticancer Agents
The lipophilicity and rigidity of the adamantane scaffold have been exploited in the design of novel anticancer agents. The following table showcases the potent activity of adamantane derivatives against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2,2-bis(4-aminophenyl)adamantane | Colon Cancer (HT-29) | Not Specified | 0.1 | [6] |
| 2,2-bis(4-aminophenyl)adamantane | Colon Cancer (KM-12) | Not Specified | 0.01 | [6] |
| 2,2-bis(4-aminophenyl)adamantane | CNS Cancer (SF-295) | Not Specified | 0.059 | [6] |
| 2,2-bis(4-aminophenyl)adamantane | Breast Cancer (NCI/ADR-RES) | Not Specified | 0.079 | [6] |
| Adamantyl isothiourea derivative 5 | Hepatocellular Carcinoma (Hep-G2) | MTT Assay | 7.70 | [7] |
| Adamantyl isothiourea derivative 6 | Hepatocellular Carcinoma (Hep-G2) | MTT Assay | 3.86 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 12-well plates.
-
Virus stock of known titer.
-
Serum-free cell culture medium.
-
Test compound and vehicle control.
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Seed host cells in 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Wash the cell monolayer with PBS. Infect the cells with a diluted virus suspension (aiming for 50-100 plaques per well in the control) for 1 hour at 37°C.
-
Compound Treatment: After virus adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest plated in a 96-well plate.
-
Test compound and vehicle control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-IV.
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.
-
Incubation: Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated for each inhibitor concentration relative to the uninhibited control. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for interpreting the data. The following diagrams, created using the DOT language, illustrate key concepts.
Caption: Mechanism of action of adamantyl compounds against the Influenza A M2 proton channel.
Caption: General experimental workflow for evaluating the efficacy of novel compounds.
Conclusion
The data presented in this guide strongly suggest that the incorporation of an adamantyl moiety can be a highly effective strategy in drug design to enhance biological activity. Across antiviral, neuroprotective, and antidiabetic applications, adamantyl-containing compounds consistently demonstrate potent efficacy, often superior to their non-adamantyl analogs. The unique physicochemical properties of the adamantane cage contribute to improved target binding, increased metabolic stability, and favorable pharmacokinetic profiles. Researchers and drug development professionals are encouraged to consider the "adamantane advantage" in their quest for novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Ethyl 3-(1-adamantyl)-3-oxopropanoate
For researchers, scientists, and drug development professionals, the accurate and robust quantification of novel chemical entities is paramount. Ethyl 3-(1-adamantyl)-3-oxopropanoate, a beta-keto ester incorporating a bulky adamantane moiety, presents unique analytical challenges due to its structural characteristics. These include a lack of a strong UV chromophore and the presence of keto-enol tautomerism, which can complicate separations.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound. The performance of each technique is discussed, supported by established principles and data from related compounds, to assist in selecting the most suitable method for a given analytical need.
Comparison of Analytical Techniques
The selection of an analytical method for this compound is influenced by the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity profiling, or structural confirmation. The primary challenges are the compound's weak UV absorbance and the dynamic equilibrium between its keto and enol forms.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. For this compound, a Reversed-Phase (RP-HPLC) method is feasible. However, the lack of a strong chromophore necessitates detection at low UV wavelengths (e.g., ~210 nm) where the carbonyl group absorbs, which can lead to lower sensitivity and potential interference from solvents and additives.[3] Furthermore, the keto-enol tautomerism can result in broad or split peaks, compromising resolution and accuracy.[4] Strategies to mitigate this include adjusting mobile phase pH and temperature to favor one tautomeric form.[4]
-
Gas Chromatography (GC): An excellent alternative for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A key advantage of GC with a Flame Ionization Detector (FID) is that it does not require a chromophore, providing a robust response based on the carbon content of the molecule. This makes it highly suitable for purity determination. Interestingly, GC has also been shown to be capable of separating the keto and enol tautomers of beta-keto esters.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique in the same way as chromatography, NMR is exceptionally powerful for the structural elucidation and quantification of this compound. Proton NMR (¹H NMR) can clearly distinguish between the keto and enol forms, allowing for the precise determination of the tautomeric ratio in a given solvent.[2][5][6] Quantitative NMR (qNMR) can be employed for highly accurate purity assessments without the need for an identical reference standard, by comparing the analyte signal to that of a certified internal standard.[7]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics and considerations for each analytical technique for the analysis of this compound.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on polarity, with UV absorbance detection. | Gas-phase separation based on boiling point and column interaction, with flame ionization detection. | Nuclear spin resonance in a magnetic field, providing structural and quantitative information. |
| Suitability | Suitable for quantification, but may require method development to address tautomerism and low UV absorbance. | High suitability for purity analysis of volatile, thermally stable compounds. Independent of chromophores. | Excellent for structural confirmation and absolute quantification. Directly measures keto-enol ratio.[5] |
| Key Challenges | Keto-enol tautomerism causing poor peak shape.[1] Low sensitivity due to weak chromophore. | Requires compound to be volatile and thermally stable. Potential for on-column reactions.[1] | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. |
| Quantitative Capability | Good, requires a specific reference standard. Linearity can be affected by peak shape issues. | Excellent, requires a reference standard for calibrated response, but % purity can be determined by area percent. | Excellent, provides absolute quantification using an internal standard. Does not require an analyte-specific standard.[7] |
| Advantages | Widely available instrumentation; adaptable to LC-MS for mass identification. | High resolution; robust and reproducible for purity assays; FID provides near-universal response for organic compounds. | Provides rich structural information; non-destructive; highly accurate for quantification.[2] |
| Disadvantages | Method development can be complex; potential for low sensitivity and poor peak shape. | Not suitable for non-volatile or thermally labile compounds. | Complex spectra for impure samples; requires specialized expertise for quantitative analysis. |
Experimental Protocols
A detailed protocol for a proposed RP-HPLC method is provided below as a starting point for method development.
Proposed Reversed-Phase HPLC Method
This hypothetical method is designed to address the known analytical challenges of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 x 150 mm. A robust, general-purpose reversed-phase column is a good starting point.[8]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic modifier helps to control the ionization state of any acidic impurities and can help to drive the keto-enol equilibrium towards a single form, potentially improving peak shape. Acetonitrile is chosen for its low UV cutoff.[9][10]
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Rationale: Elevated temperature can help to accelerate the interconversion between tautomers, potentially resulting in a single, sharpened peak.[4]
-
-
Detection Wavelength: 210 nm
-
Rationale: This wavelength is chosen to detect the n→π* electronic transition of the carbonyl group in the absence of a stronger chromophore.[11]
-
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow for the HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Wavelength cutoffs for common solvents | Waters [help.waters.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. UV Cutoff [macro.lsu.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of β-Keto Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various β-keto ester derivatives, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The information presented herein is curated from recent scientific literature to highlight the therapeutic potential of this versatile class of organic compounds.
Introduction
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a high degree of chemical reactivity, making them valuable intermediates in organic synthesis. Beyond their synthetic utility, β-keto ester derivatives have garnered significant attention for their diverse and potent biological activities. These activities, which include antimicrobial, anticancer, and anti-inflammatory effects, position them as promising scaffolds for the development of novel therapeutic agents. This guide will delve into a comparative analysis of these biological activities, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Antimicrobial Activity
β-Keto ester derivatives have emerged as a promising class of antimicrobial agents, with a notable mechanism of action being the inhibition of bacterial quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. By interfering with this signaling pathway, certain β-keto ester derivatives can effectively attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of developing resistance.
Quantitative Data: Minimum Inhibitory Concentration (MIC) and Quorum Sensing Inhibition (IC50)
The antimicrobial efficacy of β-keto ester derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and their ability to inhibit quorum sensing, often measured as the half-maximal inhibitory concentration (IC50) in reporter gene assays.
| Compound Class | Derivative | Target Organism | Activity | Quantitative Data | Reference |
| Aryl β-Keto Esters | 4-Halo substituted | Vibrio harveyi | Quorum Sensing Inhibition | IC50: 23 µM - 53 µM | [1] |
| 3-Methoxy substituted | Vibrio harveyi | Quorum Sensing Inhibition | IC50: 23 µM - 53 µM | [1] | |
| 4-Methoxy substituted | Vibrio harveyi | Quorum Sensing Inhibition | IC50: 23 µM - 53 µM | [1] | |
| Simple β-Keto Esters | Ethyl acetoacetate | Cronobacter sakazakii | Biofilm Inhibition | 11 - 14 mg/mL | [2] |
Mechanism of Action: Quorum Sensing Inhibition
Several studies suggest that aryl β-keto esters exert their antimicrobial effects by acting as competitive inhibitors of N-acyl homoserine lactones (AHLs), which are the signaling molecules in many Gram-negative bacteria.[1] These derivatives are thought to bind to the LuxR-type transcriptional activators, preventing the binding of the natural AHL autoinducer. This, in turn, inhibits the expression of genes responsible for virulence and biofilm formation.[2]
Proposed mechanism of quorum sensing inhibition by β-keto esters.
Anticancer Activity
The potential of β-keto ester derivatives as anticancer agents has been explored in numerous studies. Their cytotoxic effects against various cancer cell lines suggest that these compounds may interfere with critical cellular processes essential for cancer cell proliferation and survival. The mechanism of action is often attributed to the induction of apoptosis, or programmed cell death.
Quantitative Data: Cytotoxicity (IC50)
The anticancer activity of β-keto ester derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines using assays such as the MTT assay.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolone Derivatives (from β-Keto Esters) | Compound 1 | Panc-1 (Pancreatic) | >10 | [3] |
| Compound 2 | ACHN (Renal) | >10 | [3] | |
| Compound 3 | HCT-116 (Colon) | >10 | [3] | |
| Heteroaryl β-Keto Esters | Various | Various Cancer Cell Lines | Promising Activity | [4] |
| Thienyl Chalcone Derivatives | Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [5] |
| MDA-MB-231 (Breast) | 5.27 ± 0.98 | [5] | ||
| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [5] | |
| MDA-MB-231 (Breast) | 21.58 ± 1.50 | [5] |
Note: The study on pyrazolone derivatives did not observe significant cytotoxicity at the tested concentrations, highlighting the importance of structural modifications.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many β-keto ester derivatives is linked to their ability to induce apoptosis in cancer cells. Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. β-Keto ester derivatives may trigger apoptosis through various signaling pathways, ultimately leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Simplified intrinsic apoptosis signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a wide range of diseases, including cardiovascular diseases, autoimmune disorders, and cancer. β-Keto ester derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Quantitative Data: Nitric Oxide Inhibition (IC50)
The anti-inflammatory potential of β-keto ester derivatives can be assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, with the IC50 value indicating the concentration required for 50% inhibition.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| δ-Hydroxy-β-keto Esters | Various | Not specified | Evaluated for 5-lipoxygenase activity | [6] |
| Pyrazolone Derivatives (from β-Keto Esters) | Various | Not specified | Moderate to potent activity | [3] |
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of β-keto ester derivatives are often associated with the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO during inflammation. By inhibiting the NF-κB pathway, these compounds can reduce the production of NO and other inflammatory mediators.
References
- 1. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl 3-(1-adamantyl)-3-oxopropanoate as a hazardous waste. Due to the limited availability of specific safety data, a cautious approach is paramount to ensure personnel safety and environmental protection. All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be managed as hazardous waste.[1]
This guide provides essential logistical and safety information for the proper disposal of this compound (CAS No. 19386-06-2), tailored for researchers, scientists, and professionals in drug development.
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and for making informed decisions on its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.33 g/mol |
| CAS Number | 19386-06-2 |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a small spill, use an inert absorbent material such as vermiculite or dry sand for containment.[2] Do not use combustible materials like paper towels. Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency protocols.[2] Crucially, prevent the chemical from entering drains or waterways.[2][3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[1] This is vital for accurate identification and appropriate disposal by the waste management facility.
-
Waste Collection:
-
Collect all waste materials, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), in a clearly labeled and compatible waste container.
-
The container must be chemically resistant, leak-proof, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number: "19386-06-2".
-
Indicate that the hazards are not fully known and that the material should be handled with caution.
-
Record the date of waste generation and the name of the generating laboratory or researcher.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
While specific data for this compound is limited, the recommended disposal method for related adamantane compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 3-(1-adamantyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS No. 19386-06-2). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The following personal protective equipment is mandatory to minimize exposure and ensure safety.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1][2] | Protects against accidental splashes that could cause serious eye irritation (H319).[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][4] | Provides a barrier against skin contact, which can cause skin irritation (H315).[3] |
| Body Protection | A fully buttoned laboratory coat.[4][5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling outside a fume hood or if vapors, mists, or gases are generated.[1][6] | May cause respiratory irritation (H335).[3] Avoid breathing vapors, mist, or gas.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
2. Handling and Preparation:
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid contact with skin and eyes.[7]
-
Ensure all containers are properly labeled.[8]
3. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[4]
-
Collect the absorbed material and contaminated surfaces into a designated, sealable container for hazardous waste.[4][9]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the chemical to enter drains or waterways.[1][4]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6]
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
In case of eye contact: Flush eyes with water as a precaution.[6]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing the chemical, including unused product and contaminated materials, in a clearly labeled, compatible, and sealed hazardous waste container.[4]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[4] Disposal should be in accordance with all federal, state, and local regulations.[9] Do not dispose of this chemical down the drain or in regular trash.[4]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
